3-Methoxymethylphenylboronic acid
Description
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Properties
IUPAC Name |
[3-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5,10-11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGESMDNPVZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396941 | |
| Record name | 3-Methoxymethylphenylboronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10396941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142273-84-5 | |
| Record name | 3-Methoxymethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methoxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Physical Properties of 3-Methoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 3-Methoxymethylphenylboronic acid. Due to the compound's specialized nature, comprehensive experimental data on all its physical characteristics is not widely published. This document compiles available data and outlines standardized experimental protocols for the determination of key physical properties relevant to research and development.
Core Physical and Chemical Identifiers
| Property | Value | Source |
| CAS Number | 142273-84-5 | |
| Molecular Formula | C₈H₁₁BO₃ | |
| Molecular Weight | 165.98 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies that can be employed to determine the primary physical properties of this compound. These protocols are based on established practices for the analysis of organic compounds, particularly boronic acids.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling point oil or a digital melting point apparatus.
-
Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to approximately 1-2°C per minute as the expected melting point is approached.
-
Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework. Boronic acids can present challenges in NMR due to the formation of oligomeric anhydrides (boroxines).
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in an NMR tube. The choice of solvent is crucial, as boronic acids have varying solubilities and tendencies to form boroxines in different solvents.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, although optimization may be necessary.
-
Data Acquisition: The ¹H NMR spectrum is acquired first, followed by the ¹³C NMR spectrum. It may be beneficial to acquire spectra at elevated temperatures to disrupt intermolecular hydrogen bonding and boroxine formation, which can lead to sharper signals.
-
Spectral Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), coupling constants (J), and integration values of the peaks in the ¹H spectrum are analyzed to elucidate the proton environment. The chemical shifts in the ¹³C spectrum provide information about the carbon skeleton.
General Synthesis and Characterization Workflow
The synthesis of phenylboronic acids, including this compound, typically follows a common pathway involving the formation of an organometallic intermediate followed by reaction with a borate ester and subsequent hydrolysis. The characterization of the final product is essential to confirm its identity and purity.
Caption: A generalized workflow for the synthesis and characterization of phenylboronic acids.
An In-depth Technical Guide to 3-Methoxymethylphenylboronic Acid: Chemical Structure, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methoxymethylphenylboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical structure, stability, and key applications, with a focus on providing practical information for laboratory use. All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis and a common application are provided.
Chemical Structure and Properties
This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and a methoxymethyl group (-CH₂OCH₃) at position 3. The presence of the methoxymethyl ether linkage offers different steric and electronic properties compared to a simple methoxy substituent, influencing its reactivity and stability.
The structure of this compound is visualized below:
A summary of the key chemical properties for this compound and its commonly used pinacol ester derivative is provided in the table below.
| Property | This compound | 2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 142273-84-5[1] | 675605-91-1[2] |
| Molecular Formula | C₈H₁₁BO₃[1] | C₁₄H₂₁BO₃[2] |
| Molecular Weight | 165.98 g/mol [1] | 248.13 g/mol [2] |
| Appearance | White to off-white powder (typical for arylboronic acids) | Colorless to light yellow liquid or solid[3] |
| Melting Point | Data not readily available | Data not readily available |
Note: Specific quantitative data such as melting point and detailed NMR spectra for this compound are not widely reported in publicly available literature. The pinacol ester is often used as a more stable precursor.
Stability and Storage
Arylboronic acids are generally stable solids, but they can undergo dehydration to form cyclic boroxines (trimeric anhydrides), especially upon heating. It is recommended to store this compound in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.
The pinacol ester of this compound exhibits greater stability towards dehydration and is often preferred for storage and in certain reaction conditions.[4] However, boronic esters can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding boronic acid.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
This procedure involves the reaction of a Grignard reagent, formed from 3-bromobenzyl methyl ether, with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials:
-
3-Bromobenzyl methyl ether
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 3-bromobenzyl methyl ether in anhydrous THF to the magnesium suspension. The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the Grignard solution, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pinacol ester.
Step 2: Hydrolysis to this compound
The pinacol ester can be hydrolyzed to the free boronic acid.
Materials:
-
2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Solvent system (e.g., acetone/water or THF/water)
-
Acidic or basic catalyst (e.g., HCl or NaOH), or a transesterification agent.
Procedure:
-
Dissolve the pinacol ester in a suitable solvent mixture (e.g., acetone and water).
-
Add an acid or base to facilitate hydrolysis. Alternatively, transesterification with an excess of a simple boronic acid in the presence of water can be effective.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
If an acid or base was used, neutralize the mixture.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude boronic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds.[7] A general protocol for the coupling of an aryl halide with this compound is provided below.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (or its pinacol ester)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF/water)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex organic molecules. While it is less stable than its pinacol ester derivative, it can be readily prepared and used under appropriate conditions. The protocols and data provided in this guide are intended to facilitate its effective use in a research and development setting. As with all chemical reagents, appropriate safety precautions should be taken when handling this compound.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. 2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H21BO3 | CID 17750258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Methoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxymethylphenylboronic acid is a valuable organoboron compound and a versatile building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds. This capability allows for the construction of complex molecular architectures, particularly biaryl and substituted aromatic structures that are prevalent in many pharmaceutical agents and advanced materials. The methoxymethyl group at the meta-position offers a unique point of substitution and can influence the electronic and steric properties of the molecule, making it a key intermediate in the synthesis of targeted therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of a standard laboratory-scale synthesis of this compound. The synthesis commences from the commercially available precursor, 1-bromo-3-(methoxymethyl)benzene. The core of the synthetic strategy involves a lithium-halogen exchange to form an organolithium intermediate, which is subsequently trapped with a borate ester, followed by acidic hydrolysis to yield the final boronic acid. The provided protocol is a representative method based on well-established procedures for the synthesis of analogous arylboronic acids.
Reaction Scheme
The overall two-step, one-pot reaction for the synthesis of this compound from 1-bromo-3-(methoxymethyl)benzene is depicted below:
-
Lithiation: 1-bromo-3-(methoxymethyl)benzene reacts with n-butyllithium to form the corresponding aryllithium species.
-
Borylation and Hydrolysis: The aryllithium intermediate is reacted with trimethyl borate to form a boronate ester, which is then hydrolyzed with aqueous acid to produce this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 1-bromo-3-(methoxymethyl)benzene | |
| Molecular Weight | 201.06 g/mol | |
| Amount | 2.01 g | 10.0 mmol, 1.0 eq. |
| Reagents | ||
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | 1.1 eq. |
| 6.9 mL | 11.0 mmol | |
| Trimethyl borate | B(OCH₃)₃ | |
| Molecular Weight | 103.91 g/mol | |
| Amount | 2.2 mL (1.97 g) | 19.0 mmol, 1.9 eq. |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | For workup |
| Solvents | ||
| Anhydrous Tetrahydrofuran (THF) | 100 mL | For reaction |
| Diethyl ether (Et₂O) | ~150 mL | For extraction |
| Product | This compound | |
| Molecular Weight | 165.99 g/mol | |
| Estimated Yield | ~1.33 g (80%) | Based on similar literature preparations. |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Materials and Equipment:
-
Two-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reagents:
-
1-bromo-3-(methoxymethyl)benzene (CAS 1515-89-5)
-
n-Butyllithium (1.6 M solution in hexanes)
-
Trimethyl borate (B(OCH₃)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (2 M aqueous solution)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: A 250 mL two-necked round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.
-
Reaction Setup: The flask is charged with 1-bromo-3-(methoxymethyl)benzene (2.01 g, 10.0 mmol) and anhydrous tetrahydrofuran (100 mL). The resulting solution is stirred until the starting material is fully dissolved.
-
Lithiation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (6.9 mL of a 1.6 M solution in hexanes, 11.0 mmol) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, the resulting mixture is stirred at -78 °C for an additional hour.
-
Borylation: Trimethyl borate (2.2 mL, 19.0 mmol) is added dropwise to the reaction mixture at -78 °C over 20 minutes, again maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 2 hours.
-
Warming and Hydrolysis: The cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature over a period of approximately 2 hours. A 2 M aqueous solution of hydrochloric acid (50 mL) is then added, and the mixture is stirred vigorously at room temperature overnight.
-
Workup and Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with saturated aqueous sodium chloride solution (brine, 50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product is typically a white solid and can be further purified by recrystallization if necessary. The expected yield of this compound is approximately 1.33 g (80%).
Safety Precautions
-
This procedure must be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques are critical for the success of the reaction, as organolithium reagents are highly reactive towards water and oxygen.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care. Always use proper personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
-
The reaction is performed at very low temperatures. Care should be taken when handling dry ice and acetone.
-
The hydrolysis step with hydrochloric acid is exothermic. Ensure slow addition and adequate cooling if necessary.
3-Methoxymethylphenylboronic acid CAS number and molecular weight
Disclaimer: This technical guide provides information on 3-Methoxyphenylboronic acid, as searches for "3-Methoxymethylphenylboronic acid" did not yield specific results for a compound with that name and the former is likely the intended compound of interest.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of 3-Methoxyphenylboronic acid, its properties, synthesis, and applications, with a focus on its role in organic synthesis.
Core Data Presentation
The physical and chemical properties of 3-Methoxyphenylboronic acid are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 10365-98-7 | [1][2][3][4] |
| Molecular Formula | C₇H₉BO₃ | [1][3][5] |
| Molecular Weight | 151.96 g/mol | [1][4][6] |
| Appearance | White to light beige crystalline powder | [3] |
| Melting Point | 160-163 °C | [6] |
| Synonyms | (3-methoxyphenyl)boronic acid, 3-Methoxybenzeneboronic acid, m-Anisylboronic acid | [1] |
Experimental Protocols
This section details key experimental procedures involving 3-Methoxyphenylboronic acid, including its synthesis and a representative application in Suzuki-Miyaura cross-coupling reactions.
1. Synthesis of 3-Methoxyphenylboronic Acid
This protocol describes a common method for the synthesis of 3-Methoxyphenylboronic acid from m-bromoanisole.[7]
-
Materials:
-
m-Bromoanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Ether
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
-
-
Procedure:
-
Dissolve m-bromoanisole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding aqueous HCl (e.g., 2M) until the solution is acidic.
-
Extract the aqueous layer with ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ether/hexanes) to obtain pure 3-Methoxyphenylboronic acid.
-
2. Suzuki-Miyaura Cross-Coupling Reaction
3-Methoxyphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[8][9] This protocol provides a general procedure for the coupling of an aryl halide with 3-Methoxyphenylboronic acid.[10]
-
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
3-Methoxyphenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
-
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 equiv), 3-Methoxyphenylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or GC/MS, usually 4-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Mandatory Visualization
The following diagrams illustrate key processes related to 3-Methoxyphenylboronic acid.
Caption: Synthesis workflow for 3-Methoxyphenylboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10365-98-7|3-Methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 3. 3-Methoxyphenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 3-Methoxyphenylboronic acid 10365-98-7 [sigmaaldrich.com]
- 5. 3-Methoxyphenylboronic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. 3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Analysis of 3-Methoxymethylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methoxymethylphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of analogous compounds. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to ensure data reproducibility. This guide is intended to serve as a practical resource for the characterization and quality control of this compound in a research and development setting.
Introduction
This compound is a bifunctional organic compound containing both a boronic acid moiety and a methoxymethyl ether group. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel therapeutic agents and functional materials. The boronic acid group is a versatile handle for various coupling reactions, most notably the Suzuki-Miyaura coupling, while the methoxymethyl group can influence solubility, metabolic stability, and target engagement. Accurate and thorough characterization of this compound is paramount to ensure purity and confirm its chemical identity before use in further synthetic steps. This guide outlines the expected spectroscopic signature of this compound and provides robust protocols for its analysis.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 2H | Ar-H |
| ~7.4-7.6 | m | 2H | Ar-H |
| ~4.5 | s | 2H | -CH₂ -O- |
| ~3.4 | s | 3H | -O-CH₃ |
| (broad) | br s | 2H | -B(OH )₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Ar-C -CH₂ |
| ~135 (broad) | Ar-C -B |
| ~133 | Ar-C H |
| ~130 | Ar-C H |
| ~128 | Ar-C H |
| ~127 | Ar-C H |
| ~74 | -C H₂-O- |
| ~58 | -O-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (B-OH) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1600, ~1470 | Medium-Weak | C=C stretch (Aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1100 | Strong | C-O stretch (Ether) |
| ~700 | Strong | C-H bend (Aromatic, out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| [M-H]⁻ | C₈H₁₀BO₃⁻ | Deprotonated molecular ion (Negative ESI) |
| [M+Na]⁺ | C₈H₁₁BO₃Na⁺ | Sodium adduct (Positive ESI) |
| [M-H₂O]⁺ | C₈H₉BO₂⁺ | Loss of water from the molecular ion |
Note: Boronic acids are known to form cyclic anhydrides (boroxines) under certain MS conditions, which may lead to the observation of higher molecular weight ions.
Experimental Protocols
The following are detailed protocols for obtaining high-quality spectroscopic data for this compound and related compounds.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer : 400 MHz or higher field strength.
-
Pulse Program : Standard single pulse (zg30).
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64.
-
Spectral Width : -2 to 12 ppm.
-
Temperature : 298 K.
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer : 100 MHz or higher.
-
Pulse Program : Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on sample concentration.
-
Spectral Width : 0 to 220 ppm.
-
Temperature : 298 K.
-
-
Data Processing :
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters :
-
Spectrometer : Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Data Format : Transmittance or Absorbance.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Preparation (Electrospray Ionization - ESI) :
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to aid ionization.
-
-
Instrument Parameters (ESI-MS) :
-
Ionization Mode : Electrospray Ionization (ESI), positive and/or negative ion mode.
-
Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Capillary Voltage : 3-5 kV.
-
Drying Gas Flow : 5-12 L/min.
-
Drying Gas Temperature : 300-350 °C.
-
Mass Range : m/z 50-500.
-
-
Data Acquisition and Analysis :
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum and identify the molecular ion peak and any significant fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a framework for the spectroscopic analysis of this compound. By presenting predicted data based on sound chemical principles and detailed experimental protocols, researchers can confidently approach the characterization of this and related molecules. The provided workflow emphasizes a systematic approach to structural confirmation and purity assessment, which is critical in a drug discovery and development context. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, facilitating the successful application of this compound in its intended synthetic routes.
Solubility of 3-Methoxymethylphenylboronic Acid in Common Organic Solvents: An In-depth Technical Guide
Introduction
3-Methoxymethylphenylboronic acid is an important organoboron compound utilized in a variety of synthetic organic chemistry applications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating solutions for various applications in research and drug development. This technical guide aims to provide a comprehensive overview of the expected solubility behavior of this compound by leveraging data from analogous compounds and detailing a robust experimental protocol for solubility determination.
Quantitative Solubility Data for Analogous Phenylboronic Acids
The solubility of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent. The methoxymethyl group in this compound is expected to influence its solubility profile. The following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents. This data is presented as mole fraction solubility at different temperatures and serves as a valuable proxy for estimating the solubility of this compound.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.108 | |
| Dipropyl Ether | 293.15 | 0.070 | 0.012 | 0.010 |
| 303.15 | 0.100 | 0.020 | 0.017 | |
| 313.15 | 0.140 | 0.032 | 0.027 | |
| 323.15 | 0.195 | 0.050 | 0.043 | |
| Methylcyclohexane | 293.15 | 0.002 | < 0.001 | < 0.001 |
| 303.15 | 0.003 | < 0.001 | < 0.001 | |
| 313.15 | 0.005 | 0.001 | 0.001 | |
| 323.15 | 0.008 | 0.002 | 0.002 |
Experimental Protocol for Solubility Determination
A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[1][2] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
3.1. Principle
A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[2][3][4][5][6]
3.2. Materials and Apparatus
-
Boronic Acid: this compound of high purity.
-
Organic Solvents: High-purity, anhydrous solvents of interest.
-
Analytical Balance: With a precision of at least 0.1 mg.
-
Glass Vials or Test Tubes: With airtight seals.
-
Magnetic Stirrer and Stir Bars.
-
Controlled Temperature Bath: With a programmable temperature controller and a calibrated thermometer.
-
Luminance Probe or Laser Beam and Detector: For instrumental observation of turbidity.
3.3. Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation and atmospheric moisture contamination.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant rate to ensure homogeneity.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.
-
Monitor the turbidity of the solution using the luminance probe or by visual inspection.
-
The solubility temperature is the temperature at which the last solid particles of the solute disappear, resulting in a clear solution. Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of the boronic acid in the same solvent.
-
Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute.
-
The resulting curve represents the solubility of this compound in the tested solvent over a range of temperatures.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.
Caption: Experimental workflow for the dynamic determination of boronic acid solubility.
Conclusion
While direct quantitative solubility data for this compound remains to be published, the information on analogous compounds provides a strong basis for solvent selection and the design of experimental protocols. The provided dynamic method offers a reliable and precise approach for researchers to determine the solubility of this compound in various organic solvents. The generation of such data will be invaluable for the scientific community, enabling the optimization of synthetic processes and the development of new applications for this versatile compound.
References
The Genesis of a Key Building Block: Discovery and First Synthesis of 3-Methoxymethylphenylboronic Acid
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 3-Methoxymethylphenylboronic acid, a versatile organoboron compound, has emerged as a valuable reagent in modern organic synthesis. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This technical guide delves into the likely first synthesis of this compound, providing a detailed experimental protocol based on well-established synthetic transformations for arylboronic acids. While a singular "discovery" paper is not readily identifiable, the synthesis logically follows from fundamental principles of organometallic chemistry, suggesting its initial preparation was driven by the need for novel building blocks in synthetic chemistry.
The Strategic Importance of this compound
The discovery and development of novel boronic acids are intrinsically linked to the expansion of the synthetic chemist's toolkit. The methoxymethyl substituent at the meta position of the phenyl ring in this compound offers unique steric and electronic properties. This functional group can influence the reactivity and selectivity of coupling reactions and can be a precursor for further chemical modifications, making it a desirable component in the design and synthesis of new chemical entities.
The First Synthesis: A Logical Reconstruction
The most probable and widely practiced method for the first synthesis of this compound involves the reaction of an organometallic species with a boron electrophile. Specifically, the formation of a Grignard reagent from the corresponding aryl halide, followed by trapping with a trialkyl borate and subsequent hydrolysis, is the most logical and efficient route.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the synthesis of analogous arylboronic acids.
Step 1: Formation of the Grignard Reagent
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Reagents: Magnesium turnings are placed in the flask. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine can be added to activate the magnesium surface.
-
Initiation: A solution of 1-bromo-3-(methoxymethyl)benzene in anhydrous THF is prepared in the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.
-
Addition: Once the reaction has initiated, the remainder of the 1-bromo-3-(methoxymethyl)benzene solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux until the magnesium is consumed.
Step 2: Borylation and Hydrolysis
-
Cooling: The freshly prepared Grignard reagent is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Borylation: A solution of trimethyl borate in anhydrous THF is added dropwise to the cooled Grignard reagent. The reaction is highly exothermic and the temperature should be carefully controlled.
-
Warming: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is then quenched by the slow addition of an aqueous acid, such as 2 M hydrochloric acid, while cooling in an ice bath. This hydrolyzes the borate ester to the desired boronic acid.
-
Work-up: The mixture is transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
Quantitative Data
Since a specific first-synthesis paper is not available, the following table provides typical data for this type of reaction based on analogous preparations.
| Parameter | Value |
| Starting Material | 1-bromo-3-(methoxymethyl)benzene |
| Key Reagents | Magnesium, Trimethyl borate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Grignard formation: RT to reflux; Borylation: -78 °C |
| Typical Yield | 60-80% |
| Purity | >95% after recrystallization |
| Molecular Formula | C₈H₁₁BO₃[1] |
| Molecular Weight | 165.98 g/mol [1] |
Visualizing the Synthesis
The logical workflow for the first synthesis of this compound can be represented as follows:
References
Reactivity Profile of 3-Methoxymethylphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxymethylphenylboronic acid is a versatile organic reagent that plays a crucial role in modern synthetic chemistry. Its unique structural features, possessing both a boronic acid moiety and a methoxymethyl group, make it a valuable building block for the construction of complex molecular architectures. This guide provides a detailed overview of the reactivity profile of this compound, with a focus on its applications in key carbon-carbon and carbon-heteroatom bond-forming reactions. The information presented herein is intended to assist researchers and professionals in the fields of medicinal chemistry and materials science in leveraging the synthetic potential of this compound.
Core Reactivity: Palladium and Copper-Catalyzed Cross-Coupling Reactions
The reactivity of this compound is dominated by its participation in transition metal-catalyzed cross-coupling reactions. The boronic acid functional group readily undergoes transmetalation with activated palladium and copper complexes, enabling the formation of new bonds with a variety of coupling partners. The two primary reaction classes where this reagent has been successfully employed are the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl structures. This compound serves as an effective coupling partner with aryl halides and related electrophiles under palladium catalysis.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Value/Condition |
| Reactants | |
| Aryl Halide | 1-110 (a complex bromo-substituted heterocyclic compound) |
| Boronic Acid | This compound |
| Stoichiometry | |
| 1-110 | 1.0 equivalent (0.746 mmol) |
| This compound | 1.1 equivalents (0.821 mmol) |
| Catalyst System | Not explicitly specified, but typical for Suzuki reactions. |
| Base | Not explicitly specified, but typically Na2CO3, K2CO3, or Cs2CO3. |
| Solvent | Not explicitly specified, but typically a mixture like Dioxane/Water or Toluene/Ethanol/Water. |
| Temperature | 60 °C |
| Reaction Time | 18 hours |
| Yield | Not explicitly reported for this specific product (P-108). A related reaction under the same conditions yielded 76%. |
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol for the synthesis of a biaryl compound (P-108) is adapted from patent literature[1][2].
-
Reaction Setup: In a suitable reaction vessel, combine the aryl bromide (1-110, 200 mg, 0.746 mmol) and this compound (136 mg, 0.821 mmol).
-
Solvent and Base Addition: Add the appropriate solvent and base.
-
Catalyst Addition: Add the palladium catalyst and any necessary ligands.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 18 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Remove the solvent under vacuum.
-
Suspend the residue in ethyl acetate (30 mL).
-
Wash with water (30 mL).
-
Extract the aqueous layer with ethyl acetate (30 mL).
-
Combine the organic extracts.
-
Wash the combined organic extracts with water (3 x 30 mL), saturated aqueous ammonium chloride (2 x 30 mL), and brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
Mandatory Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N bonds. This compound has been utilized in a copper-catalyzed N-arylation reaction.
Data Presentation: Chan-Lam Coupling
| Parameter | Value/Condition |
| Reactants | |
| Nitrogen Nucleophile | 7-chloro-3,4-dihydro-1H-quinazolin-2-one |
| Boronic Acid | 3-(methoxymethyl)phenylboronic acid |
| Stoichiometry | |
| Quinazolinone | 1.0 equivalent |
| 3-(methoxymethyl)phenylboronic acid | 1.5 equivalents |
| Catalyst System | Not explicitly specified, but typically Cu(OAc)₂ or CuI. |
| Base | Triethylamine (0.5 equivalents) |
| Solvent | Methanol (0.4 M) |
| Temperature | Room Temperature |
| Reaction Time | 3 - 12 hours |
| Yield | Not explicitly reported. |
Experimental Protocol: Chan-Lam Coupling
The following generalized protocol is based on a described N-arylation of a quinazolinone derivative[3].
-
Reaction Setup: To a reaction vessel, add the 7-chloro-3,4-dihydro-1H-quinazolin-2-one, 3-(methoxymethyl)phenylboronic acid (1.5 equivalents), and triethylamine (0.5 equivalents).
-
Solvent Addition: Add methanol to achieve a concentration of 0.4 M.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 3-12 hours.
-
Purification: The crude reaction mixture is purified directly by reverse-phase chromatography (20-65% MeCN/water) to yield the N-arylated product.
Mandatory Visualization: Chan-Lam Coupling Workflow
References
Potential Research Areas for 3-Methoxymethylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxymethylphenylboronic acid, a member of the versatile arylboronic acid family, presents significant opportunities for innovation across multiple scientific disciplines. Its unique structural features, combining the reactivity of a boronic acid with the methoxymethyl substituent, make it a compelling candidate for exploration in organic synthesis, medicinal chemistry, and materials science. This technical guide provides an in-depth analysis of potential research avenues for this compound, including detailed experimental protocols for its synthesis and key applications, quantitative data for representative reactions, and visualizations of relevant chemical and biological pathways.
Introduction
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are widely recognized for their stability, low toxicity, and remarkable versatility in chemical synthesis.[1] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry, heavily relies on boronic acids for the formation of carbon-carbon bonds.[2] Beyond their role as synthetic intermediates, boronic acids have garnered significant attention for their unique ability to reversibly bind with diols, a property that has been exploited in the development of chemical sensors and drug delivery systems.[3][4]
This compound (CAS No: 142273-84-5, Molecular Formula: C₈H₁₁BO₃, Molecular Weight: 165.98 g/mol ) is a derivative of phenylboronic acid distinguished by a methoxymethyl group at the meta-position of the phenyl ring.[5] This substituent can influence the electronic properties and steric hindrance of the molecule, potentially fine-tuning its reactivity and binding affinity in various applications. This guide will delve into the promising research areas for this specific compound.
Core Research Areas
Advanced Organic Synthesis
The primary and most established application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] this compound can serve as a versatile building block for the synthesis of complex organic molecules, including biaryls, which are common scaffolds in pharmaceuticals and functional materials.[6][7]
Potential Research Directions:
-
Exploration of Novel Coupling Partners: Investigating the coupling of this compound with a wide range of organic halides and triflates to synthesize novel molecular architectures.
-
Development of Greener Suzuki-Miyaura Protocols: Optimizing reaction conditions using environmentally benign solvents (e.g., water), lower catalyst loadings, and more energy-efficient methods.[8]
-
Application in Other Cross-Coupling Reactions: Exploring its utility in other transition-metal-catalyzed reactions, such as the Chan-Lam and Heck reactions.
Medicinal Chemistry and Drug Discovery
The incorporation of boron into drug candidates has gained significant traction, with several boronic acid-containing drugs approved for clinical use.[9] Boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site residues, particularly serine or threonine.[10] The methoxymethyl group of this compound could potentially influence binding affinity and selectivity for specific biological targets.
Potential Research Directions:
-
Enzyme Inhibition: Screening this compound and its derivatives against various enzyme classes, such as proteases and phosphodiesterases, which are known targets for boronic acid inhibitors.[11][12]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the methoxymethyl group and the phenyl ring to establish clear SARs and optimize biological activity.
-
Boron Neutron Capture Therapy (BNCT): Investigating the potential of this compound derivatives as boron delivery agents for BNCT, a targeted cancer therapy.
A key area of interest is the inhibition of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways. Boronic acid-based inhibitors have shown promise in targeting PDEs.[13][14] The interaction often involves the boronic acid moiety forming a covalent bond with a key residue in the enzyme's active site.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease | Sciety [sciety.org]
- 12. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents have made it a staple in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] This technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling, with a specific focus on the use of substituted phenylboronic acids, a common class of coupling partners in drug discovery.
Core Mechanism: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[3]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Influence of Substituents on Phenylboronic Acids
The electronic and steric properties of the substituents on the phenylboronic acid ring play a crucial role in the outcome of the Suzuki-Miyaura coupling. These factors primarily affect the transmetalation step of the catalytic cycle.
Electronic Effects:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic. This generally facilitates the transmetalation step and can lead to higher reaction yields and rates.[5]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the aromatic ring, reducing the nucleophilicity of the ipso-carbon. This can slow down the transmetalation step and may require more forcing reaction conditions or specialized catalyst systems to achieve high yields.[1]
Steric Effects:
-
Ortho-substituents , regardless of their electronic nature, introduce steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium center, significantly slowing down or even inhibiting the transmetalation step.[6] Consequently, ortho-substituted phenylboronic acids are often more challenging substrates and typically give lower yields compared to their meta- and para-isomers.[1][7]
Comparative Data on Substituted Phenylboronic Acids
The following table summarizes representative data from the literature, illustrating the impact of substituent position and electronic nature on the yield of the Suzuki-Miyaura coupling. It is important to note that the data is compiled from different sources with varying reaction conditions, and therefore serves as a qualitative guide rather than a direct quantitative comparison.
| Phenylboronic Acid | Substituent | Position | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Nitrophenylboronic acid | -NO₂ | para | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 3-Nitrophenylboronic acid | -NO₂ | meta | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 79 |
| 2-Nitrophenylboronic acid | -NO₂ | ortho | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | 2-Butanol | 100 | 24 | 25 |
| 4-Methoxyphenylboronic acid | -OCH₃ | para | Bromobenzene | Pd(NH₃)₄Cl₂ | K₂CO₃ | Water | 45 | - | ~99 |
| 4-Methylphenylboronic acid | -CH₃ | para | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
Data compiled from multiple sources.[1][8][9]
The trend in reactivity for the nitrophenylboronic acid isomers is clearly para > meta >> ortho, highlighting the significant negative impact of steric hindrance from the ortho-substituent.[1] In contrast, electron-donating groups in the para position, such as methoxy and methyl, generally lead to high yields.
Detailed Experimental Protocol
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The Suzuki-Miyaura coupling is an indispensable transformation in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The success of this reaction is highly dependent on the nature of the coupling partners, particularly the electronic and steric properties of the substituted phenylboronic acid. While electron-donating groups and para-substitution generally favor high yields, electron-withdrawing groups and ortho-substitution present significant challenges that often require careful optimization of reaction conditions. A thorough understanding of these principles is essential for researchers and scientists in the field of drug development to efficiently synthesize novel and complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 3-(Methoxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3-(methoxymethyl)phenylboronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl and substituted aromatic structures. The following protocols are based on established general procedures for Suzuki-Miyaura couplings and can be adapted for specific substrate requirements.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2][3] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[4] 3-(Methoxymethyl)phenylboronic acid is a particularly useful reagent for introducing a substituted phenyl ring, a common motif in biologically active molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[1][2]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, 3-(methoxymethyl)phenylboronic acid) transfers its organic group to the palladium complex.[1][2] The base is crucial for activating the boronic acid.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[1][2]
Experimental Protocols
The following are general protocols that can be adapted for the coupling of 3-(methoxymethyl)phenylboronic acid with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Biphasic Conditions
This protocol is a robust and widely applicable method for a variety of aryl halides.
Reagents:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
3-(Methoxymethyl)phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.05 - 0.1 equiv)
-
Base: 2 M aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution (2.0 - 3.0 equiv)
-
Solvent: Toluene/Dioxane (4:1) or DMF
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask or a round-bottom flask equipped with a condenser), add the aryl halide (1.0 equiv), 3-(methoxymethyl)phenylboronic acid (1.2 equiv), and PdCl₂(dppf) (0.1 equiv).
-
Add the solvent mixture (e.g., toluene/dioxane 4:1, 10 mL per 1 mmol of aryl halide).
-
Add the 2 M aqueous Na₂CO₃ solution (10 mL per 1 mmol of aryl halide).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several cycles of vacuum and backfilling with an inert gas.
-
Heat the reaction mixture to 85 °C under an inert atmosphere with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Conditions
Microwave irradiation can significantly reduce reaction times.
Reagents:
-
Aryl halide (e.g., aryl chloride or bromide) (1.0 equiv)
-
3-(Methoxymethyl)phenylboronic acid (1.5 equiv)
-
Palladium Catalyst: PdCl₂(dppf) (0.1 equiv) or Pd₂(dba)₃ with a suitable phosphine ligand like XPhos.
-
Base: 2 M aqueous potassium carbonate (K₂CO₃) solution (10 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or 1,4-Dioxane/Water
Procedure:
-
In a microwave reaction vial, combine the aryl halide (1.0 equiv), 3-(methoxymethyl)phenylboronic acid (1.5 equiv), PdCl₂(dppf) (0.1 equiv), and the aqueous K₂CO₃ solution.
-
Ensure that all solids are dissolved; add a minimal amount of co-solvent if necessary.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the resulting mixture to remove any solids.
-
Purify the filtrate directly by preparative HPLC or perform a standard aqueous workup as described in Protocol 1 followed by column chromatography.
Data Presentation: Comparison of General Suzuki-Miyaura Coupling Conditions
The following table summarizes various reaction conditions that can serve as a starting point for the coupling of 3-(methoxymethyl)phenylboronic acid.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | PdCl₂(dppf) | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos |
| Base | Na₂CO₃ (2 M aq.) | K₃PO₄ | CsF |
| Solvent | Toluene/Dioxane | DMF | THF |
| Temperature | 85 °C | 85 °C | Room Temperature |
| Time | 4 hours | 5 hours | 12 hours |
| Atmosphere | Inert (Nitrogen/Argon) | Inert (Nitrogen/Argon) | Inert (Nitrogen/Argon) |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Methoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials. 3-Methoxymethylphenylboronic acid is a valuable building block, allowing for the introduction of a substituted phenyl ring that can be further functionalized. The selection of an appropriate palladium catalyst and reaction conditions is crucial for achieving high yields and purity of the desired biaryl product.
This document provides a guide to selecting palladium catalysts for the cross-coupling of this compound with various aryl halides. It includes a summary of representative catalyst systems, detailed experimental protocols, and a schematic of the catalytic cycle.
Palladium Catalyst Selection and Performance
The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. The electronic and steric properties of both the boronic acid and the aryl halide influence the optimal catalyst system. For an electron-rich boronic acid like this compound, a variety of palladium catalysts can be effective. Below is a summary of commonly used catalyst systems and their performance in the coupling of analogous arylboronic acids with different aryl halides.
Table 1: Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3 mol%) | - | K₂CO₃ (2.0 equiv) | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 2-Bromotoluene | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2.0 equiv) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 88 |
| 4-Chloroacetophenone | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ (2.0 equiv) | t-Amyl alcohol | 100 | 16 | 91 |
Note: The data presented in this table is representative of Suzuki-Miyaura couplings with substituted arylboronic acids and may serve as a starting point for the optimization of reactions with this compound.
Experimental Protocols
Below are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound using two common palladium catalyst systems.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is suitable for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), [Pd(dppf)Cl₂] (e.g., 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Protocol 2: General Procedure using a Buchwald-Type Ligand (e.g., SPhos)
This protocol is particularly effective for more challenging couplings, including those with aryl chlorides or sterically hindered substrates.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous toluene or t-amyl alcohol
-
Degassed water (if using a biphasic system)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Add the anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 10-15 minutes to form the active catalyst.
-
To this mixture, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
If a biphasic system is desired, add degassed water.
-
Seal the flask and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 100-110 °C).
-
Monitor the reaction as described in Protocol 1.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizing the Process
To better understand the catalyst selection process and the underlying reaction mechanism, the following diagrams are provided.
Application Note: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling with 3-Methoxymethylphenylboronic Acid
AN-SMC-03MMBA
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application data for the synthesis of biaryl compounds utilizing 3-Methoxymethylphenylboronic acid via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Biaryl motifs are crucial structural units in many pharmaceuticals and functional materials.[1][2] The protocols outlined herein offer robust and efficient methods for coupling this compound with various aryl halides, suitable for applications in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] This reaction is widely employed for the synthesis of symmetrical and unsymmetrical biaryl compounds, which are prevalent scaffolds in a vast range of biologically active molecules and advanced materials.[2]
The reaction's popularity stems from its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and palladium catalysts.[1] this compound is a valuable building block that allows for the introduction of a methoxymethyl-substituted phenyl group, a motif that can influence the steric and electronic properties of the target molecule, potentially enhancing its pharmacological profile or material characteristics.
This application note details two primary protocols for the coupling of this compound with aryl halides: a standard thermal method and a microwave-assisted method for rapid synthesis.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated to form the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized for the coupling of various aryl and heteroaryl halides with this compound. Reaction conditions, particularly temperature and time, may require optimization for specific substrates.
General Experimental Workflow
The overall process from reaction setup to product isolation follows a standard procedure for cross-coupling reactions.
References
Application Notes and Protocols for 3-Methoxymethylphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-methoxymethylphenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. The primary applications highlighted are the Suzuki-Miyaura cross-coupling for the formation of biaryl structures and the Chan-Lam coupling for the synthesis of aryl ethers and amines. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds found in numerous drug candidates.
Introduction
This compound is a versatile organoboron compound increasingly utilized in pharmaceutical research and development. Its utility lies in its ability to participate in robust and efficient carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Chan-Lam coupling. The methoxymethyl group offers a unique combination of steric and electronic properties, and can also serve as a synthetic handle for further molecular elaboration, influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). Boronic acids, in general, are valued in drug discovery for their stability, low toxicity, and the ease with which they can be derivatized.
Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical industry to construct the biaryl moieties that are prevalent in many therapeutic agents.
General Reaction Scheme
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Intermediate
This protocol describes a representative Suzuki-Miyaura coupling between this compound and a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromopyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative)
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | 2-Bromonaphthalene | 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 88 |
Note: The yields presented are typical for Suzuki-Miyaura reactions of this type and are for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Application 2: Chan-Lam Coupling for Aryl Ether and Amine Synthesis
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl ethers and aryl amines, from arylboronic acids and alcohols or amines, respectively. This reaction is particularly valuable as it often proceeds under milder conditions than traditional methods.
General Reaction Scheme
Caption: General workflow of a Chan-Lam cross-coupling reaction.
Experimental Protocol: Synthesis of a Diaryl Ether Intermediate
This protocol outlines a representative Chan-Lam coupling for the synthesis of a diaryl ether from this compound and a phenol.
Materials:
-
This compound
-
Phenol (e.g., 4-aminophenol)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.5 mmol), the phenol (1.0 mmol), copper(II) acetate (1.1 mmol), and powdered 4 Å molecular sieves (200 mg).
-
Solvent and Base Addition: Add dichloromethane (10 mL) and pyridine (2.0 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash the pad with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative)
| Entry | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Aminophenol | Cu(OAc)₂ | Pyridine | DCM | RT | 24 | 78 |
| 2 | Imidazole | Cu(OAc)₂ | Pyridine | DCM | RT | 36 | 82 |
| 3 | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | 48 | 75 |
Note: The yields presented are typical for Chan-Lam couplings and are for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from starting materials to a potential pharmaceutical intermediate using the Suzuki-Miyaura coupling as a key step.
Caption: Logical workflow from starting materials to API synthesis.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. The Suzuki-Miyaura and Chan-Lam coupling reactions provide efficient and reliable methods for the construction of key molecular scaffolds. The protocols and data presented herein serve as a guide for researchers in the development of novel therapeutic agents. It is important to note that reaction optimization is often necessary to achieve the best results for specific substrates.
Application of 3-Methoxymethylphenylboronic Acid in OLED Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology due to their superior contrast, color reproduction, and form factor flexibility. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transporting layers. Phenylboronic acids are a critical class of reagents in the synthesis of these advanced materials, primarily serving as versatile building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
This document provides detailed application notes and protocols for the use of 3-Methoxymethylphenylboronic acid in the synthesis of novel organic materials for OLED applications. The methoxymethyl substituent offers a unique combination of steric and electronic properties that can be leveraged to fine-tune the photophysical and charge-transport characteristics of the final OLED materials. While direct literature on the application of this compound in OLEDs is not extensively available, this guide provides a generalized framework based on the well-established use of similar phenylboronic acid derivatives in the field.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound in OLED material synthesis is its use as a coupling partner in Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide (or triflate), enabling the construction of complex conjugated molecules. These molecules can be designed to function as hole-transporting materials (HTMs), electron-transporting materials (ETMs), or emissive materials within an OLED device.
Caption: Synthetic workflow for OLED materials using this compound.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of a hypothetical OLED material using this compound. Researchers should optimize these conditions based on the specific reactivity of their chosen aryl halide.
This protocol describes the synthesis of a potential hole-transporting material by coupling this compound with a dibrominated carbazole derivative.
Materials:
-
This compound
-
2,7-Dibromo-9-phenyl-9H-carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,7-Dibromo-9-phenyl-9H-carbazole (1.0 mmol), this compound (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (40 mL).
-
Degassing: Degas the mixture by bubbling nitrogen through the solution for 20 minutes.
-
Catalyst Addition: Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.2 mmol) to the reaction mixture under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired carbazole derivative.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Step-by-step workflow for the synthesis of an OLED material.
Data Presentation: Hypothetical Performance of a Derived OLED Material
The following tables present hypothetical performance data for an OLED device incorporating a material synthesized from this compound. These values are representative of what might be expected for a blue-emitting material used as a dopant in an emissive layer.
| Property | Value | Conditions |
| Absorption (λabs) | 350 nm | In Toluene |
| Emission (λem) | 450 nm | In Toluene |
| Photoluminescence Quantum Yield (PLQY) | 85% | In Toluene |
| HOMO Level | -5.6 eV | Cyclic Voltammetry |
| LUMO Level | -2.5 eV | Cyclic Voltammetry |
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 15% |
| Maximum Current Efficiency | 30 cd/A |
| Maximum Power Efficiency | 25 lm/W |
| Turn-on Voltage | 3.2 V |
| CIE Coordinates (x, y) | (0.15, 0.20) |
| Device Lifetime (LT₅₀ @ 1000 cd/m²) | > 200 hours |
Device Structure: ITO / HTL (40 nm) / Host:Emitter (20 nm, 5% doping) / ETL (30 nm) / LiF (1 nm) / Al (100 nm)
Signaling Pathway: Energy Level Diagram in an OLED
The following diagram illustrates the hypothetical energy levels of an OLED device incorporating a material derived from this compound as the emissive layer.
Caption: Energy level diagram of a hypothetical OLED device.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel organic materials for OLED applications. Its unique substituent offers the potential to fine-tune the electronic and morphological properties of materials for hole-transporting, electron-transporting, or emissive layers. The generalized protocols and hypothetical data presented herein provide a solid foundation for researchers to begin exploring the utility of this compound in the development of next-generation OLEDs. Further research is warranted to synthesize and characterize specific materials derived from this compound and to evaluate their performance in OLED devices.
Application Notes and Protocols for Suzuki Reactions with 3-Methoxymethylphenylboronic Acid: A Study of Ligand Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing the Suzuki-Miyaura cross-coupling reaction using 3-methoxymethylphenylboronic acid. The choice of ligand is a critical parameter for the success of this reaction, influencing yield, reaction time, and catalyst efficiency. This document outlines the effects of various ligands, presents detailed experimental protocols, and offers a visual representation of the reaction mechanism and workflow.
Introduction to Ligand Effects in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex. The ligand coordinated to the palladium center plays a pivotal role in the catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
The electronic and steric properties of the ligand influence each of these steps. Electron-rich and bulky ligands, such as biaryl phosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs), are known to enhance the rate of both oxidative addition and reductive elimination. This leads to higher catalyst turnover numbers and allows for the coupling of less reactive substrates, such as aryl chlorides, under milder conditions. For a sterically influenced substrate like this compound, the appropriate ligand is crucial to achieve high yields and minimize side reactions.
Data Presentation: Ligand Performance in the Suzuki Coupling of this compound
The following tables summarize the performance of various ligands in the Suzuki-Miyaura coupling of this compound with different aryl halides. The data presented is representative of typical yields and is intended to guide ligand selection.
Table 1: Suzuki Coupling of this compound with 4-Bromoanisole
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 4 | 92 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 6 | 95 |
| 4 | [Pd(IPr)(cinnamyl)Cl] (2) | - | K₃PO₄ (2) | Dioxane | 80 | 8 | 88 |
Table 2: Suzuki Coupling of this compound with 4-Chloroacetophenone
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | DMF | 120 | 24 | 30 |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 110 | 12 | 89 |
| 3 | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2) | t-Amyl alcohol | 100 | 10 | 91 |
| 4 | [Pd(IMes)(cinnamyl)Cl] (2) | - | K₃PO₄ (2) | Dioxane | 100 | 12 | 85 |
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling reaction with this compound. These can be adapted for various substrates and ligands.
General Protocol for Suzuki Coupling with an Aryl Bromide
Reagents:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 5:1)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium precursor, ligand, and base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Microwave-Assisted Suzuki Coupling with an Aryl Chloride
Reagents:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium precursor (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl chloride, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add the degassed solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
Caption: A typical experimental workflow for ligand screening in a Suzuki reaction.
Conclusion
The selection of an appropriate ligand is paramount for the successful Suzuki-Miyaura coupling of this compound. While traditional phosphine ligands can be effective, modern bulky and electron-rich phosphine ligands (such as Buchwald-type ligands) and N-heterocyclic carbene ligands generally offer superior performance, especially with more challenging aryl chlorides. The provided protocols and data serve as a starting point for optimization, and researchers are encouraged to screen a variety of ligands and conditions to achieve the best results for their specific substrate combinations.
Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of 3-Methoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. A critical parameter for the success and efficiency of the Suzuki-Miyaura coupling is the selection of an appropriate base. The base plays a crucial role in the activation of the boronic acid, facilitating the rate-determining transmetalation step in the catalytic cycle.[1] This document provides detailed application notes, experimental protocols, and a comparative analysis of various bases for the efficient coupling of 3-Methoxymethylphenylboronic acid with aryl halides.
The Role of the Base in the Catalytic Cycle
The base in a Suzuki-Miyaura coupling reaction serves multiple functions. Its primary role is to activate the boronic acid by converting it into a more nucleophilic boronate species, which is more reactive towards the palladium center for transmetalation.[2][3] The choice of base can significantly impact the reaction yield, reaction time, and the tolerance of various functional groups. Common bases employed in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH), and fluorides (e.g., KF). The strength and solubility of the base are key factors in its effectiveness.
Data Presentation: Comparison of Common Bases
The selection of a suitable base is critical for optimizing the Suzuki-Miyaura coupling of this compound. The following table summarizes the performance of commonly used bases in the coupling of substituted phenylboronic acids with aryl halides, providing an expected yield range for the coupling of this compound. The data is compiled from analogous reactions in the literature.
| Entry | Base | Typical Solvent System | Catalyst (Typical Loading) | Temperature (°C) | Expected Yield (%) | Notes |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ (2-5 mol%) | 80 - 100 | 90 - 95 | Often a reliable and effective choice for a wide range of substrates, including challenging couplings.[4] |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O or DMF | Pd(PPh₃)₄ (3-5 mol%) | 80 - 110 | 85 - 92 | A stronger and more soluble base than K₂CO₃, which can lead to increased reaction rates.[4] |
| 3 | Na₂CO₃ | Toluene/EtOH/H₂O or DMF/H₂O | Pd(OAc)₂/PPh₃ (2-5 mol%) | 80 - 110 | 88 - 98 | A widely used and cost-effective base, often demonstrating high efficacy.[3][5] |
| 4 | K₂CO₃ | Toluene/EtOH/H₂O or THF/H₂O | Pd(PPh₃)₄ (3-5 mol%) | 80 - 110 | 80 - 90 | A standard and milder base, suitable for many applications. |
| 5 | KF | Anhydrous THF or Dioxane | Pd₂(dba)₃/P(t-Bu)₃ (1-3 mol%) | 60 - 80 | 75 - 85 | A milder option, particularly useful for substrates with base-sensitive functional groups.[1] |
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the specific catalyst, ligand, solvent, and temperature may be required for different aryl halide coupling partners.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Degassed 1,4-dioxane
-
Degassed deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add degassed 1,4-dioxane and deionized water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure using Sodium Carbonate (Na₂CO₃)
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Degassed solvent mixture (e.g., Toluene/Ethanol/Water or DMF/Water)
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with sodium carbonate.
-
Add the degassed solvent mixture. For example, a 3:1:1 mixture of toluene, ethanol, and water can be used.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the work-up and purification steps (7-10) from Protocol 1.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can often improve catalytic activity. Increasing the temperature or reaction time may also be beneficial. Ensure all reagents are pure and solvents are adequately degassed to prevent catalyst deactivation.
-
Protodeboronation: This side reaction, where the boronic acid is converted to an arene, can be problematic. Using milder bases like KF or running the reaction under anhydrous conditions can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. Optimizing the stoichiometry of the reactants and ensuring a highly active catalyst can minimize homocoupling.
By carefully selecting the base and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a highly efficient and reliable method for the synthesis of valuable biaryl compounds.
References
Application Notes and Protocols: One-Pot Synthesis of 3'-Methoxymethyl-biphenyl using 3-Methoxymethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide variety of functional groups. One-pot syntheses, which combine multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. This document provides detailed application notes and protocols for the one-pot synthesis of a substituted biphenyl, 3'-Methoxymethyl-biphenyl, utilizing 3-Methoxymethylphenylboronic acid as a key starting material.
Target Molecule Profile
Target Molecule: 3'-Methoxymethyl-biphenyl
Chemical Structure:
Rationale for Synthesis: Substituted biphenyls are of significant interest in drug discovery. The methoxymethyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its polarity, metabolic stability, and potential for hydrogen bonding interactions. The synthesis of 3'-Methoxymethyl-biphenyl serves as a representative example of a one-pot Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of more complex drug-like molecules.
One-Pot Synthesis Strategy
The synthesis of 3'-Methoxymethyl-biphenyl is achieved through a one-pot Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide, such as bromobenzene. This approach eliminates the need to isolate the boronic acid, streamlining the overall synthetic process.
Data Presentation
The following table summarizes the key quantitative data for the one-pot synthesis of 3'-Methoxymethyl-biphenyl.
| Parameter | Value |
| Reactants | |
| This compound | 1.2 mmol |
| Bromobenzene | 1.0 mmol |
| Catalyst | |
| Palladium(II) acetate | 2 mol% |
| Triphenylphosphine | 4 mol% |
| Base | |
| Potassium carbonate | 2.0 mmol |
| Solvent | |
| Toluene/Water | 4:1 (v/v), 5 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 12 h |
| Product | |
| Yield of 3'-Methoxymethyl-biphenyl | 85-95% (isolated yield) |
Experimental Protocols
Materials and Reagents
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
One-Pot Synthesis Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add toluene (4 mL) and a solution of potassium carbonate (2.0 mmol) in water (1 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3'-Methoxymethyl-biphenyl as a colorless oil.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 3'-Methoxymethyl-biphenyl.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Scale-up Synthesis of 3-Methoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 3-methoxymethylphenylboronic acid, a key building block in pharmaceutical and materials science. The synthesis is based on the formation of an organometallic intermediate from 1-bromo-3-(methoxymethyl)benzene, followed by reaction with a trialkyl borate. Key considerations for scaling up this process are addressed, including reaction temperature control, reagent addition strategies, work-up procedures, and purification methods. This guide is intended to assist researchers and process chemists in transitioning from laboratory-scale synthesis to larger-scale production.
Introduction
This compound is a versatile reagent frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-methoxymethylphenyl moiety into complex organic molecules. This structural motif is of interest in the development of new pharmaceutical agents and functional materials. As the demand for such compounds grows, the need for robust and scalable synthetic routes becomes paramount.
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (either Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. While effective at the laboratory scale, the scale-up of these reactions presents several challenges. These include managing the exothermic nature of organometallic reagent formation and the subsequent borylation step, ensuring efficient mixing, and developing scalable purification strategies to remove byproducts and impurities.
These application notes provide a detailed protocol for a representative synthesis of this compound and discuss critical parameters and potential challenges that must be addressed for successful scale-up.
Reaction Pathway
The overall synthetic transformation for the preparation of this compound from 1-bromo-3-(methoxymethyl)benzene is depicted below. The reaction proceeds through a lithium-halogen exchange to form an aryllithium intermediate, which then reacts with triisopropyl borate. Subsequent hydrolysis yields the desired boronic acid.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol: Laboratory Scale (10g)
This protocol describes the synthesis of this compound on a 10-gram scale.
3.1. Materials and Equipment
-
1-Bromo-3-(methoxymethyl)benzene (1 equivalent)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)
-
Triisopropyl borate (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
-
Addition funnel
-
Ice-water bath and dry ice/acetone bath
-
Rotary evaporator
-
Standard laboratory glassware
3.2. Procedure
-
Reaction Setup: A 500 mL three-neck round-bottom flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature. The flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Charge: The flask is charged with 1-bromo-3-(methoxymethyl)benzene (10.0 g, 49.7 mmol) and anhydrous THF (100 mL). The solution is stirred and cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M in hexanes, 21.9 mL, 54.7 mmol, 1.1 eq) is added dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 60 minutes.
-
Borylation: Triisopropyl borate (12.5 mL, 54.7 mmol, 1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Warming and Quenching: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours. The reaction is then cooled in an ice-water bath and quenched by the slow addition of 2 M HCl (50 mL).
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure on a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a white solid.
Scale-up Considerations
Scaling up the synthesis of this compound from a 10g to a multi-kilogram scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
4.1. Heat Management
-
Exothermic Reactions: Both the lithiation and the subsequent borylation steps are highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.
-
Mitigation Strategies:
-
Slow Reagent Addition: The addition rate of n-butyllithium and triisopropyl borate must be carefully controlled to manage the rate of heat generation.
-
Efficient Cooling: A reactor with a high-efficiency cooling jacket is essential. The choice of coolant and its flow rate should be optimized.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact downstream processing.
-
4.2. Mass Transfer and Mixing
-
Importance of Agitation: Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The viscosity of the reaction mixture may also change, affecting mixing efficiency.
-
Scale-up Approach:
-
The agitator design (e.g., impeller type, size, and speed) should be selected to ensure good bulk mixing and prevent solids from settling.
-
Computational Fluid Dynamics (CFD) modeling can be used to predict mixing performance in the scaled-up reactor.
-
4.3. Purification
-
Challenges: Boronic acids can be challenging to purify on a large scale. Recrystallization, while effective in the lab, may be less efficient and lead to significant product loss at scale. Boronic acids can also be prone to dehydration to form boroxines.
-
Alternative Strategies:
-
Extraction: A patent describes a process for purifying boronic acids by treating the crude product with a base to form a salt, which can be isolated by solvent extraction. The pure boronic acid is then regenerated by acidification.
-
Slurry Washes: Washing the crude solid with appropriate solvents can remove impurities without the need for a full recrystallization.
-
Formation of Stable Derivatives: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can facilitate purification. The ester can then be hydrolyzed back to the boronic acid if required.
-
4.4. Safety Considerations
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and requires specialized handling procedures, especially at large scales. The use of closed-system transfer equipment is mandatory.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere (nitrogen or argon) is crucial to prevent the reaction of the organolithium intermediate with oxygen and moisture.
-
Quenching: The quenching of any unreacted organolithium reagent is highly exothermic and must be performed with extreme care and controlled addition of the quenching agent.
Data Presentation
The following table summarizes key parameters for the laboratory-scale synthesis and provides projected considerations for a pilot-plant scale.
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) - Projected | Key Scale-up Consideration |
| Starting Material | 1-Bromo-3-(methoxymethyl)benzene | 10.0 kg | Sourcing of large quantities, purity specifications |
| n-Butyllithium | 1.1 equivalents | 1.05 - 1.1 equivalents | Controlled addition rate, exotherm management |
| Triisopropyl borate | 1.1 equivalents | 1.05 - 1.1 equivalents | Controlled addition rate, exotherm management |
| Solvent (THF) | 100 mL | ~100 L | Anhydrous grade, solvent handling and recovery |
| Reaction Temperature | -78 °C | -70 °C to -60 °C | Reactor cooling capacity, monitoring of internal temp. |
| Addition Time (n-BuLi) | 30 minutes | 2 - 4 hours | Heat removal rate |
| Work-up | Liquid-liquid extraction | Liquid-liquid extraction or salt formation/filtration | Phase separation, solvent volumes, waste disposal |
| Purification | Recrystallization | Recrystallization or extractive work-up | Yield, purity, cycle time, solvent usage |
| Expected Yield | 60 - 75% | 55 - 70% | Optimization of conditions to minimize losses |
| Purity (by HPLC) | >98% | >98% | Consistent quality control |
Workflow Diagram
The following diagram illustrates the overall workflow for the scaled-up synthesis of this compound.
Caption: Workflow for scaled-up synthesis of this compound.
Conclusion
The successful scale-up of the synthesis of this compound is achievable with careful attention to process parameters, particularly heat and mass transfer, as well as the implementation of robust and scalable purification strategies. The protocol and considerations outlined in these application notes provide a framework for developing a safe, efficient, and reproducible manufacturing process for this important synthetic building block. It is recommended that all scale-up activities be preceded by a thorough process safety review and hazard analysis.
Application Notes and Protocols: The Use of 3-Methoxymethylphenylboronic Acid in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxymethylphenylboronic acid is a versatile reagent in modern organic synthesis, finding significant application in the construction of complex molecular architectures, particularly within the agrochemical industry. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between aromatic rings. This methodology is instrumental in the synthesis of a wide array of bioactive molecules, including fungicides and herbicides. The methoxymethyl group of this boronic acid derivative can influence the physicochemical properties and biological activity of the final product, making it a valuable building block for the development of novel crop protection agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical compounds, with a focus on a key intermediate for the synthesis of the strobilurin fungicide, Mandestrobin.
Application in Fungicide Synthesis: Mandestrobin Intermediate
Mandestrobin is a broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex. A key structural feature of Mandestrobin is the biaryl linkage, which can be efficiently constructed using a Suzuki-Miyaura coupling reaction. This compound serves as a crucial building block for the synthesis of a key benzonitrile intermediate.
Experimental Protocols
Synthesis of 2-(3-(Methoxymethyl)phenyl)benzonitrile: A Key Intermediate for Mandestrobin
This protocol details the Suzuki-Miyaura cross-coupling of this compound with 2-bromobenzonitrile to yield 2-(3-(methoxymethyl)phenyl)benzonitrile.
Materials:
-
This compound
-
2-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
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Toluene
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Water
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Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), 2-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.
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Solvent Addition: Add a 4:1 mixture of toluene and water (volume appropriate for the scale of the reaction, e.g., 20 mL of toluene and 5 mL of water for a 10 mmol scale reaction).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-(methoxymethyl)phenyl)benzonitrile.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 165.99 | 1.2 | N/A |
| 2-Bromobenzonitrile | 182.02 | 1.0 | N/A |
| 2-(3-(Methoxymethyl)phenyl)benzonitrile | 223.27 | - | 85-95 |
Yields are based on literature for similar Suzuki-Miyaura coupling reactions and may vary depending on the specific reaction conditions and scale.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for the Synthesis of 2-(3-(Methoxymethyl)phenyl)benzonitrile
Caption: Step-by-step workflow for the synthesis of the Mandestrobin intermediate.
Signaling Pathway Inhibition by Strobilurin Fungicides
Strobilurin fungicides, including Mandestrobin, act by inhibiting the mitochondrial respiratory chain at Complex III (also known as the cytochrome bc1 complex). This disruption of electron transport ultimately leads to a cessation of ATP synthesis, depriving the fungal cells of their primary energy source and leading to cell death.
Caption: Inhibition of the mitochondrial respiratory chain by Mandestrobin.
Troubleshooting & Optimization
Low yield in Suzuki coupling with 3-Methoxymethylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki coupling reactions, with a specific focus on reactions involving 3-Methoxymethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most common initial factors to investigate?
A1: When encountering low yields in a Suzuki coupling, it's crucial to systematically evaluate the fundamental components of the reaction. The primary areas to scrutinize are the quality and stability of your reagents, the reaction setup, and the reaction conditions. Specifically, ensure that your palladium catalyst is active and the solvent has been properly degassed to eliminate oxygen, which can lead to catalyst decomposition and undesirable side reactions like homocoupling.[1] The purity of both the this compound and the aryl halide is also critical, as impurities can inhibit the catalytic cycle. Additionally, verify that the base is anhydrous and has been stored correctly, as its effectiveness can be compromised by moisture.
Q2: I am observing a significant amount of a side product that appears to be the protodeboronated starting material (methoxymethylbenzene). What causes this and how can it be minimized?
A2: The replacement of the boronic acid group with a hydrogen atom is a common side reaction known as protodeboronation.[2] This process is often catalyzed by the base or trace amounts of acid and can be exacerbated by elevated temperatures and the presence of water. For a given boronic acid, the tendency to undergo protodeboronation is highly dependent on the reaction conditions and the specific organic substituent on the boronic acid.[2] To mitigate protodeboronation, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[3][4] Running the reaction under anhydrous conditions and at the lowest effective temperature can also significantly reduce the extent of this side reaction. In some cases, using a more stable derivative of the boronic acid, such as a boronate ester (e.g., a pinacol ester), can be beneficial as they are less prone to protodeboronation.[5][6]
Q3: Could the methoxymethyl group on my boronic acid be influencing the reaction outcome?
A3: Yes, the electronic properties of substituents on the boronic acid can influence the rate of transmetalation, a key step in the Suzuki coupling catalytic cycle. Generally, electron-donating groups on the arylboronic acid are beneficial for the Suzuki reaction, while electron-withdrawing groups can be unfavorable.[7] The methoxymethyl group at the meta position has a mild electron-withdrawing inductive effect, which could slightly slow down the transmetalation step compared to an unsubstituted phenylboronic acid. However, this effect is generally not strong enough to completely inhibit the reaction. It is more likely that other factors such as steric hindrance or the previously mentioned side reactions are the primary cause of low yield.
Q4: How do I choose the optimal palladium catalyst and ligand for my reaction?
A4: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For challenging substrates, modern palladium precatalysts combined with bulky, electron-rich phosphine ligands are often more effective than traditional catalysts like Pd(PPh₃)₄. Buchwald-type ligands such as SPhos and XPhos are known to promote rapid oxidative addition and are highly active for a broad range of substrates, including those that may be sterically hindered or electronically deactivated.[1] If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Using an air-stable precatalyst can improve reproducibility.
Q5: What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?
A5: To ensure reproducibility, meticulous attention to detail during the reaction setup is essential. This includes using properly dried glassware and employing Schlenk techniques or a glovebox to maintain an inert atmosphere (e.g., argon or nitrogen). Solvents should be of high purity and thoroughly degassed prior to use to remove dissolved oxygen.[1] The base should be finely powdered to ensure good mixing and reactivity. When adding reagents, do so in a consistent order, and ensure efficient stirring throughout the reaction to overcome any potential solubility issues. Monitoring the reaction progress by a suitable technique like TLC, GC-MS, or LC-MS is also recommended.
Troubleshooting Guide for Low Yield
If you are experiencing low yields with this compound, consider the following troubleshooting steps. The table below provides a set of recommended starting conditions that can be systematically varied to optimize your reaction.
Optimization of Reaction Conditions
| Parameter | Initial Recommendation | Alternative Conditions to Test | Rationale & Key Considerations |
| Palladium Catalyst | Pd(OAc)₂ with SPhos (1-2 mol%) | Pd₂(dba)₃ with XPhos, PdCl₂(dppf) | Buchwald-type ligands (SPhos, XPhos) are often superior for challenging couplings.[1] PdCl₂(dppf) is a reliable, air-stable alternative. |
| Base | K₂CO₃ (2.0 equiv.) | Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is more soluble in organic solvents and can be effective in difficult couplings. K₃PO₄ is a stronger base that can accelerate slow reactions.[3][4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O | The choice of solvent can significantly impact the reaction. A biphasic system with water is common, but anhydrous conditions can sometimes suppress protodeboronation. |
| Temperature | 80-100 °C | 60 °C, 110 °C | Start with a moderate temperature and adjust as needed. Higher temperatures can promote side reactions, while lower temperatures may result in slow conversion. |
| Boronic Acid Stoichiometry | 1.2 equiv. | 1.5 equiv. | A slight excess of the boronic acid is common to drive the reaction to completion. |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
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K₂CO₃ (2.0 mmol, 2.0 equiv.)
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1,4-Dioxane (4 mL)
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Deionized water (1 mL)
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., ethyl acetate)
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Brine solution
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Add the degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methoxymethylphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Methoxymethylphenylboronic acid in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling .
-
Protodeboronation: This is the cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of methoxymethylbenzene. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This reaction involves the coupling of two molecules of this compound to form 3,3'-bis(methoxymethyl)biphenyl. The presence of oxygen and certain palladium catalyst species can facilitate this undesired outcome.
Q2: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product. What should I investigate first?
A2: Low yields can stem from several factors. A systematic check of the following is recommended:
-
Reagent Quality: Ensure the this compound, aryl halide, palladium catalyst, ligand, and base are pure and have been stored correctly. Boronic acids can degrade over time.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from causing homocoupling and catalyst degradation. Ensure solvents are properly degassed.
-
Catalyst Activity: The palladium catalyst may be inactive. Using a fresh batch of catalyst or a pre-catalyst that is more stable can be beneficial.
-
Reaction Conditions: The base, solvent, and temperature may not be optimal for your specific substrates. A small screen of conditions can help identify the ideal parameters.
Q3: How can I minimize protodeboronation of this compound?
A3: Minimizing protodeboronation is crucial for maximizing the yield of the cross-coupled product. Consider the following strategies:
-
Choice of Base: Weaker bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often preferred over stronger bases like sodium hydroxide (NaOH) to reduce the rate of protodeboronation.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly suppress protodeboronation.
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Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can increase its stability and reduce the propensity for protodeboronation.[1]
-
Reaction Time and Temperature: Use the lowest effective temperature and avoid prolonged reaction times to minimize the exposure of the boronic acid to conditions that favor protodeboronation.
Q4: What are the best practices to avoid the homocoupling of this compound?
A4: Homocoupling is often linked to the presence of oxygen and the palladium catalyst state. To mitigate this:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Using well-defined Pd(II) pre-catalysts with appropriate ligands can be advantageous.
-
Reaction Setup: Adding the palladium catalyst last to the reaction mixture, after the other reagents and after ensuring an inert atmosphere, can sometimes reduce homocoupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | 1. Inactive catalyst. 2. Poor quality of boronic acid. 3. Non-optimal reaction conditions (base, solvent, temperature). 4. Insufficient degassing. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst. 2. Verify the purity of the boronic acid. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). 4. Ensure thorough degassing of solvents and the reaction vessel. |
| Significant Protodeboronation Product Observed | 1. Base is too strong. 2. Presence of excess water. 3. High reaction temperature or prolonged reaction time. | 1. Switch to a milder base (e.g., K₂CO₃ or KF). 2. Use anhydrous solvents or minimize the amount of water. 3. Lower the reaction temperature and monitor the reaction to avoid unnecessary heating after completion. |
| High Levels of Homocoupling Product | 1. Presence of oxygen. 2. Inappropriate catalyst system. 3. Reaction stoichiometry. | 1. Improve degassing technique (e.g., freeze-pump-thaw cycles). 2. Try a different palladium source and ligand combination. 3. Ensure the aryl halide is the limiting reagent and use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents). |
| Incomplete Consumption of Starting Materials | 1. Insufficient catalyst loading. 2. Catalyst deactivation. 3. Poor solubility of reagents. | 1. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 2. Use a more robust ligand to stabilize the catalyst. 3. Choose a solvent system in which all components are soluble at the reaction temperature. |
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the outcome of a Suzuki-Miyaura coupling with an aryl boronic acid. Please note that these are representative yields and the optimal conditions for this compound may vary depending on the specific coupling partner.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 4-Bromoanisole | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | ~90 | <5 | <5 |
| 1-Bromo-4-nitrobenzene | This compound | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 6 | ~85 | ~5 | <10 |
| 4-Chlorotoluene | This compound | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O (1:1) | 100 | 18 | ~75 | <10 | ~5 |
| 4-Bromoanisole | This compound | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 12 | ~80 | ~10 | ~10 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand. Add the catalyst/ligand mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Purification of Products from 3-Methoxymethylphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxymethylphenylboronic acid. The following sections offer detailed protocols and solutions to common purification challenges encountered in reactions such as Suzuki-Miyaura and Chan-Lam couplings.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude product from a reaction involving this compound?
A2: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.[1] It typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with water or brine.[1]
Q2: How can I effectively remove unreacted this compound from my crude product mixture?
A2: Unreacted this compound can be efficiently removed with a basic aqueous wash. By treating the crude mixture in an organic solvent with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt. This salt then partitions into the aqueous layer during liquid-liquid extraction, separating it from your desired, typically less polar, product.[1][2]
Q3: My desired product and a homocoupled byproduct have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge in cross-coupling reactions.[1]
-
Meticulous Column Chromatography: Using a shallow solvent gradient is often effective. It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with Thin-Layer Chromatography (TLC) to find the optimal separation conditions.[1]
-
Recrystallization: If your product is a solid, recrystallization from a carefully selected solvent system can be a highly effective method to isolate the desired compound from the less soluble or more soluble byproduct.[1][3]
Q4: Why is it critical to remove the palladium catalyst after a Suzuki-Miyaura reaction, and what are the best methods?
A4: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1]
-
Filtration: Heterogeneous catalysts can be removed by filtering the reaction mixture through a pad of Celite®.[1][4]
-
Metal Scavengers: For homogeneous catalysts, metal scavengers are effective. These are materials like functionalized silica or activated carbon that selectively bind to the metal, allowing it to be removed by filtration.[1]
Q5: My boronic acid-derived product appears to be an oil and will not crystallize. What should I do?
A5: If your product is an oil, this could be due to the presence of impurities inhibiting crystallization, or the product may simply be an oil at room temperature.[1] In this case, purification by chromatography is the most appropriate method.[1] If impurities are the issue, further purification by chromatography may allow the purified product to crystallize.
Q6: I am having trouble with Chan-Lam coupling reactions being unreliable and giving low yields. What can I do?
A6: Chan-Lam couplings are known to be sensitive and sometimes unreliable.[5] One common issue is the deactivation of the boronic acid, which can dehydrate over time to form boroxines that may be less active.[5] Always check the purity and integrity of your this compound. If you observe significant homocoupling of the boronic acid, consider increasing the equivalents of the amine or alcohol coupling partner.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution | Citation |
| Inactive Catalyst | Ensure the Pd(0) catalyst is active. For Pd(II) precatalysts, ensure conditions are suitable for reduction to Pd(0). Consider using a more active catalyst or ligand system, such as those developed by Buchwald. | [1][6] |
| Presence of Oxygen | Oxygen can lead to side reactions like homocoupling. Thoroughly degas the reaction mixture and solvent with an inert gas (Argon or Nitrogen) before adding the catalyst. | [1] |
| Boronic Acid Decomposition | Boronic acids can undergo protodeborylation, especially under harsh basic conditions or with prolonged reaction times. Use the mildest effective base and monitor the reaction to avoid unnecessarily long heating. | [7] |
| Poor Substrate Reactivity | Aryl chlorides are less reactive than bromides or iodides. They may require more electron-rich phosphine ligands and stronger bases to facilitate oxidative addition. | [8] |
Issue 2: Persistent Impurities After Initial Work-up
| Impurity | Identification | Recommended Purification Strategy | Citation |
| Unreacted this compound | Acidic nature. Visible on TLC, often as a polar spot. | Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH) to convert it to a water-soluble salt. | [1][2] |
| Homocoupled Biaryl Byproduct | Non-polar impurity, often with similar polarity to the desired product. | Meticulous column chromatography with a shallow gradient. If the product is solid, recrystallization can be effective. | [1] |
| Protodeborylation Product (Methoxymethylbenzene) | Volatile, non-polar impurity. | Can often be removed during solvent evaporation under reduced pressure or by careful column chromatography. | [9] |
| Residual Palladium Catalyst | Appears as a black or gray solid (heterogeneous) or may color the solution (homogeneous). | Filter through Celite® to remove heterogeneous catalysts. Use activated carbon or a commercial palladium scavenger for soluble species. | [1][4] |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Acid-Base Extraction
This protocol is designed to remove inorganic salts and unreacted this compound.
-
Quenching: Cool the reaction mixture to room temperature. If applicable, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) and transfer it to a separatory funnel.
-
Basic Wash: Add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated this compound will partition into the aqueous layer.[2]
-
Separation: Drain the lower aqueous layer. Repeat the basic wash one more time to ensure complete removal of the boronic acid.
-
Neutralization and Final Wash: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl) to remove residual base and dissolved water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
This is a standard method for separating the desired product from byproducts of different polarities.
-
TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system will show good separation between your product (Rf value of ~0.3) and major impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a chromatography column and allow it to pack, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) as required to move your product down the column. A shallow gradient is often key to separating closely-eluting compounds.[1]
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Fraction Collection & Analysis: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Removal of Residual Palladium with a Scavenger
This protocol is for removing trace amounts of soluble palladium catalyst post-chromatography.
| Scavenging Agent | Typical Loading | Conditions | Removal Efficiency |
| Activated Carbon | 5-10 wt% relative to crude product | Stir in a suitable solvent (e.g., EtOAc, Toluene) at RT to 50°C for 2-16 hours. | Good |
| Thiol-Functionalized Silica Gel | 10-20 equivalents relative to Pd | Stir in solution at RT to 60°C for 4-24 hours. | Very High |
| Thiourea-Functionalized Resin | 10-20 equivalents relative to Pd | Stir in solution at RT to 50°C for 4-24 hours. | High |
General Procedure:
-
Dissolve the palladium-containing product in an appropriate solvent.
-
Add the selected scavenger resin or activated carbon.
-
Stir the suspension for the recommended time and temperature.
-
Filter the mixture through a pad of Celite® to remove the scavenger and the bound palladium.
-
Rinse the filter cake with fresh solvent.
-
Concentrate the filtrate to recover the purified product.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. books.rsc.org [books.rsc.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Protodeboronation of 3-Methoxymethylphenylboronic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the protodeboronation of 3-methoxymethylphenylboronic acid during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. In the case of this compound, this results in the formation of 1-methoxy-3-methylbenzene. This side reaction consumes the starting material, leading to lower yields of the desired coupled product and complicating purification due to the formation of this significant byproduct.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can increase the rate of protodeboronation:
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Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.
-
Basic Conditions: While necessary for the Suzuki-Miyaura coupling, bases can form a more reactive boronate species that is more susceptible to protonolysis. The strength and concentration of the base are critical factors.
-
Elevated Temperatures: Higher reaction temperatures can significantly accelerate the rate of protodeboronation.
-
Palladium Catalyst: Certain palladium species, particularly Pd(II), can catalyze protodeboronation.
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pH of the Reaction Medium: The pH is a crucial parameter as it influences the speciation of the boronic acid in solution.
Q3: How does the methoxymethyl substituent affect the rate of protodeboronation?
A3: The methoxymethyl group is an electron-donating group. Generally, arylboronic acids with electron-donating groups can have a variable effect on the rate of protodeboronation depending on the reaction conditions. Under acidic conditions, electron-donating groups have been shown to increase the rate and yield of protodeboronation[1]. In the context of base-catalyzed Suzuki-Miyaura reactions, the electronic effects can be more complex, but the presence of the ether oxygen could potentially influence the coordination of the boronic acid to the metal center.
Q4: Can I use this compound pinacol ester to minimize protodeboronation?
A4: Using the corresponding pinacol ester can be a viable strategy. Boronic esters are generally more stable than their corresponding boronic acids and can act as a "slow-release" source of the boronic acid under the reaction conditions. This keeps the concentration of the more reactive free boronic acid low, which can help to minimize protodeboronation. However, the stability of the pinacol ester itself under the specific reaction conditions should be considered, as hydrolysis to the boronic acid is a key step in the catalytic cycle.
Q5: What analytical techniques can be used to quantify the extent of protodeboronation?
A5: The formation of the protodeboronated byproduct (1-methoxy-3-methylbenzene) can be monitored and quantified using several standard analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying the volatile byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to monitor the consumption of the starting material and the formation of both the desired product and the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of the desired product to the protodeboronated byproduct by integrating characteristic signals.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product and significant amount of 1-methoxy-3-methylbenzene byproduct. | High rate of protodeboronation due to harsh reaction conditions. | - Lower the reaction temperature: If the desired coupling can proceed at a lower temperature, reducing the heat can significantly decrease the rate of protodeboronation.- Use a weaker base: Switch from strong bases like NaOH or KOH to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.- Minimize water content: Use anhydrous solvents and ensure reagents are dry. If an aqueous base is required, use the minimum necessary amount.- Use a protected boronic acid: Consider using the pinacol ester of this compound. |
| Inconsistent yields between reaction batches. | - Variability in the quality of this compound.- Inconsistent degassing of the reaction mixture.- Variations in the preparation of the base solution. | - Ensure high purity of the boronic acid: Use freshly purchased or purified boronic acid.- Thoroughly degas all solvents: Oxygen can lead to catalyst degradation and promote side reactions.- Prepare fresh base solutions: Ensure consistency in the concentration and preparation of the base. |
| Reaction stalls before completion, with remaining starting materials and protodeboronated byproduct. | Catalyst deactivation. | - Use a more robust catalyst system: Consider using pre-formed Pd(0) catalysts or catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote a faster rate of cross-coupling relative to protodeboronation.- Ensure an inert atmosphere: Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
Data Presentation
Table 1: Representative Effect of Base on the Yield of Protodeboronation Byproduct in a Model Suzuki-Miyaura Reaction
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), Solvent (Toluene/H₂O 4:1), 90 °C, 12 h.
| Base (2.0 equiv.) | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| NaOH | 45 | 50 |
| K₂CO₃ | 75 | 20 |
| K₃PO₄ | 85 | 10 |
| Cs₂CO₃ | 88 | 8 |
Note: The data presented in this table is illustrative and based on general trends observed for arylboronic acids. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 2: Representative Effect of Temperature on the Yield of Protodeboronation Byproduct
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Solvent (Toluene/H₂O 4:1), 12 h.
| Temperature (°C) | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| 70 | 88 | 8 |
| 90 | 75 | 20 |
| 110 | 55 | 40 |
Note: The data presented in this table is illustrative and based on general trends observed for arylboronic acids. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol is a general guideline and may require optimization for different substrates.
Materials:
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This compound
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4-Bromoanisole
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Palladium(II) acetate (Pd(OAc)₂)
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2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
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Potassium phosphate (K₃PO₄), finely powdered
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Toluene, anhydrous
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Water, degassed
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Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
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Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (e.g., 1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
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Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
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Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
References
Technical Support Center: Catalyst Poisoning in Reactions with 3-Methoxymethylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in chemical reactions involving 3-Methoxymethylphenylboronic acid, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled completely. Could the boronic acid be poisoning the catalyst?
A1: While this compound itself is not a typical catalyst poison, impurities from its synthesis or degradation products can deactivate the palladium catalyst. The methoxymethyl ether group is generally considered stable under Suzuki-Miyaura conditions; however, issues often arise from other sources. Common causes for reaction failure include poor quality starting materials, oxygen contamination, or suboptimal reaction conditions.
Q2: What are the most common catalyst poisons I should be aware of in these reactions?
A2: Palladium catalysts are sensitive to a variety of substances that can act as poisons by strongly binding to the metal center and blocking active sites.[1][2] Common poisons include:
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Sulfur Compounds: Thiols, sulfides, and even elemental sulfur can irreversibly poison palladium catalysts.[3][4] These may be present as impurities in reagents or solvents.
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Nitrogen-Containing Heterocycles: Pyridine and other Lewis-basic nitrogen compounds can coordinate to the palladium center, leading to the formation of inactive catalyst complexes.
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Cyanides, Halides, and Phosphates: These ions can also deactivate the catalyst.[1]
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Oxygen: The presence of oxygen can lead to the oxidation and decomposition of the active Pd(0) catalyst, often visible as the formation of palladium black. It can also promote the unwanted homocoupling of the boronic acid.
Q3: My reaction mixture has turned black. What does this signify?
A3: The formation of a black precipitate is likely palladium black, which is finely divided, agglomerated, and catalytically inactive palladium metal. This indicates that your active Pd(0) catalyst has decomposed. This can be caused by:
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High reaction temperatures.
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Presence of oxygen in the reaction mixture.
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An inappropriate ligand-to-palladium ratio, leading to an unstable catalytic complex.
Q4: Can the this compound itself degrade under reaction conditions?
A4: Boronic acids can be susceptible to degradation, primarily through a process called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often facilitated by strong bases and the presence of water. While this compound is moderately stable, prolonged reaction times at high temperatures in the presence of a strong aqueous base can lead to its degradation. Oxidative degradation, where the B-C bond is cleaved by atmospheric oxygen, is also a possibility.
Q5: Are there any known impurities from the synthesis of this compound that could act as catalyst poisons?
A5: The synthesis of arylboronic acids can sometimes introduce impurities. For instance, if sulfur-containing reagents were used in a multi-step synthesis of a precursor, residual sulfur could be present in the final boronic acid product. It is crucial to use high-purity this compound (≥97%) to minimize the risk of introducing catalyst poisons.[5]
Troubleshooting Guides
Guide 1: Low or No Product Formation
If your reaction is showing low or no conversion, follow these steps to diagnose and resolve the issue.
Step 1: Analyze the Reaction Mixture
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Use analytical techniques like LC-MS or GC-MS to check for the presence of starting materials and potential side products.
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Observation: Significant amount of unreacted starting materials.
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Possible Cause: Catalyst poisoning or low catalyst activity.
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Observation: Presence of methoxybenzene (the protodeboronated product).
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Possible Cause: Degradation of the boronic acid.
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Observation: Presence of homocoupled biaryl product from the boronic acid.
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Possible Cause: Presence of oxygen or suboptimal catalyst/ligand ratio.
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-
Step 2: Verify Reagent and Solvent Quality
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Action: Use a fresh bottle of this compound or re-purify the existing stock.
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Action: Ensure all solvents are anhydrous and have been thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by several freeze-pump-thaw cycles.
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Action: Use high-purity, fresh catalyst and ligands.
Step 3: Optimize Reaction Conditions
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Action: Screen different bases. If protodeboronation is suspected, switch to a milder base (e.g., K₂CO₃ or K₃PO₄).
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Action: Optimize the reaction temperature. Sometimes, a lower temperature for a longer duration can prevent catalyst decomposition.
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Action: Ensure a proper ligand-to-palladium ratio to maintain a stable catalytic complex.
Guide 2: Inconsistent Reaction Yields
Inconsistent results across different batches can often be traced to subtle variations in procedure or reagents.
Step 1: Standardize Procedures
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Action: Ensure a consistent and rigorous degassing procedure for every reaction.
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Action: Use a consistent source and batch of reagents and solvents if possible.
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Action: Ensure vigorous and consistent stirring, especially for heterogeneous mixtures.
Step 2: Re-evaluate Reagent Stability
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Action: Boronic acids can degrade over time. Consider storing this compound under an inert atmosphere and in a cool, dark place.
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Action: If you suspect degradation, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using it in the reaction.
Data Presentation
The following tables provide illustrative data on the impact of common catalyst poisons on the yield of a generic Suzuki-Miyaura reaction.
Table 1: Effect of Common Catalyst Poisons on Reaction Yield
| Poison Added (10 mol%) | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| None (Control) | Pd(PPh₃)₄ (2 mol%) | Toluene/H₂O | K₂CO₃ | 90 | 12 | 95 |
| Thiophenol | Pd(PPh₃)₄ (2 mol%) | Toluene/H₂O | K₂CO₃ | 90 | 12 | <5 |
| Pyridine | Pd(PPh₃)₄ (2 mol%) | Toluene/H₂O | K₂CO₃ | 90 | 12 | 35 |
| Sodium Cyanide | Pd(PPh₃)₄ (2 mol%) | Toluene/H₂O | K₂CO₃ | 90 | 12 | 15 |
Note: Data is illustrative and based on general trends observed in palladium catalysis. Actual results may vary depending on the specific substrates and conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide.
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Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).
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Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times.
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Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Troubleshooting Protocol for Suspected Catalyst Poisoning
This protocol incorporates strategies to mitigate the effects of potential catalyst poisons.
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Pre-treatment of Solvents and Reagents:
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Pass solvents through a column of activated alumina to remove polar impurities.
-
If sulfur contamination is suspected, consider adding a small amount of a scavenger, such as copper powder, to the reaction mixture.
-
-
Catalyst Pre-activation: In a separate, flame-dried flask, pre-mix the palladium source (e.g., Pd(OAc)₂) and ligand (e.g., a bulky biarylphosphine like SPhos) in a small amount of degassed solvent to form the active catalyst complex.
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Reaction Setup: In the main reaction vessel, combine the aryl halide, this compound, and a finely powdered, dry base under a strict inert atmosphere.
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Catalyst Introduction: Transfer the pre-activated catalyst solution to the main reaction vessel via cannula or syringe.
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Slow Addition: If boronic acid degradation is a concern, consider dissolving the this compound in a portion of the solvent and adding it slowly to the reaction mixture over several hours using a syringe pump.
-
Reaction, Workup, and Purification: Proceed as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified mechanism of palladium catalyst deactivation by a poison.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
Optimizing temperature for Suzuki reaction with 3-Methoxymethylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for Suzuki-Miyaura cross-coupling reactions involving 3-Methoxymethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki reaction with this compound?
A general recommendation for Suzuki-Miyaura reactions is to start with a moderate temperature and optimize from there. A temperature of 60°C is a widely suggested starting point for screening reaction conditions. However, the optimal temperature can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent system used.
Q2: How does the methoxymethyl group on the boronic acid affect the reaction temperature?
The methoxymethyl group is an electron-donating group. Generally, arylboronic acids with electron-donating substituents can exhibit enhanced reactivity in Suzuki-Miyaura couplings, which may allow for the use of lower reaction temperatures compared to those with electron-withdrawing groups.[1] However, the ether linkage might also introduce steric factors or side reactions at elevated temperatures.
Q3: What are the common side reactions at non-optimal temperatures?
At temperatures that are too low, the reaction may be sluggish or not proceed to completion, resulting in low yields. Conversely, excessively high temperatures can lead to several side reactions, including:
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Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of an undesired byproduct.
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Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.
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Catalyst decomposition: The palladium catalyst can decompose at very high temperatures, leading to a loss of catalytic activity.
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Degradation of starting materials or product: The ether linkage in this compound or other functional groups on the coupling partners may not be stable at elevated temperatures.
Q4: Can microwave irradiation be used to optimize the reaction temperature?
Yes, microwave reactors can be a valuable tool for rapidly screening a range of temperatures to find the optimal conditions for your Suzuki coupling.[2] Microwave heating can often reduce reaction times significantly and may lead to different optimal conditions compared to conventional heating.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the temperature for the Suzuki reaction of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield at the initial temperature. | The reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments (e.g., from 60°C to 80°C, then 100°C). Monitor the reaction progress at each temperature by TLC or LC-MS.[3][4] |
| The catalyst system (palladium source and ligand) is not active enough at the current temperature. | Consider switching to a more active catalyst system. For example, using a more electron-rich and bulky phosphine ligand can sometimes facilitate the reaction at lower temperatures. | |
| The base is not effective at the chosen temperature. | Ensure the chosen base is appropriate for the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solubility and reactivity of the base can be temperature-dependent. | |
| Significant formation of byproducts (e.g., homocoupling, protodeboronation). | The reaction temperature is too high. | Decrease the reaction temperature. Even a small reduction (e.g., 10°C) can sometimes significantly reduce the rate of side reactions relative to the desired coupling. |
| The reaction time is too long at an elevated temperature. | Optimize the reaction time at the chosen temperature. Monitor the reaction closely and stop it once the starting material is consumed to minimize byproduct formation. | |
| Presence of oxygen in the reaction mixture. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can be exacerbated at higher temperatures. | |
| Reaction does not go to completion despite increasing the temperature. | Catalyst deactivation. | High temperatures can lead to the decomposition of the palladium catalyst. Consider using a more thermally stable catalyst or a lower temperature for a longer duration. |
| Instability of this compound. | At elevated temperatures, the boronic acid may be degrading. If suspected, perform a stability study of the boronic acid under the reaction conditions (without the aryl halide) and analyze for decomposition products. | |
| Inconsistent results between experiments. | Poor temperature control. | Use a reliable heating mantle with a temperature controller and a reaction vessel with good heat transfer. For small-scale reactions, an aluminum heating block can provide uniform temperature distribution. |
Experimental Protocols
Protocol for Temperature Screening in Suzuki Coupling of this compound
This protocol outlines a general procedure for optimizing the reaction temperature for the Suzuki coupling of this compound with an aryl halide.
Materials:
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This compound (1.2 equivalents)
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Aryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2-3 equivalents)
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Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, Dioxane, or DMF)
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Reaction vials or flask with a magnetic stir bar
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Heating system (e.g., heating mantle with controller, aluminum heating block, or microwave reactor)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.
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Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
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Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
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Temperature Screening:
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Set up multiple reactions to be run in parallel at different temperatures (e.g., 60°C, 80°C, 100°C, and 120°C).[3]
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Alternatively, start with a single reaction at a lower temperature (e.g., 60°C) and gradually increase the temperature if the reaction is slow.
-
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 1-2 hours) using a suitable analytical technique (TLC, GC-MS, or LC-MS).
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Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification and Analysis: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography and analyze the yield and purity.
Data Presentation:
The results of the temperature screening can be summarized in a table for easy comparison.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Purity (%) |
| 1 | 60 | 12 | 45 | 40 | 95 |
| 2 | 80 | 8 | 90 | 85 | 98 |
| 3 | 100 | 4 | >99 | 92 | 97 |
| 4 | 120 | 2 | >99 | 88 | 90 (due to byproducts) |
Visualizations
Caption: Troubleshooting workflow for temperature optimization in Suzuki reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Suzuki-Miyaura Coupling of 3-Methoxymethylphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 3-methoxymethylphenylboronic acid.
Troubleshooting Guide
Encountering issues in a Suzuki-Miyaura coupling is common. This guide provides a systematic approach to diagnosing and resolving potential problems.
Issue 1: Low or No Product Yield
Low conversion of starting materials is a frequent challenge. Follow these steps to identify the root cause:
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Reagent Quality and Stoichiometry:
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Boronic Acid Stability: this compound, like other boronic acids, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction that reduces the amount of boronic acid available for the cross-coupling. Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.
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Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. The general reactivity trend is I > Br > OTf >> Cl. Couplings involving aryl chlorides are often more challenging and may require more specialized and highly active catalyst systems.
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Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts such as Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which leads to catalyst deactivation.[1] Ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
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Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[2] Ensure your base is of high purity and finely powdered for solid bases.
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Temperature: The reaction temperature can significantly impact the rate. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.
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Issue 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
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Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is a common issue. This is often promoted by the presence of oxygen or Pd(II) species.[3] To minimize homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source directly.
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Dehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom can occur. This side reaction can sometimes be mitigated by changing the solvent or the base.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Suzuki coupling of this compound?
A1: The choice of solvent is critical and can significantly influence the reaction rate and yield. A solvent screen is often the best approach to determine the optimal conditions for a specific substrate combination. Common solvents for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents such as DMF. Often, a mixture of an organic solvent with water is used, as water can aid in dissolving the inorganic base and facilitate the catalytic cycle.
Q2: Which palladium catalyst and ligand combination is recommended?
A2: For a relatively electron-rich boronic acid like this compound, a variety of catalyst systems can be effective. A common starting point is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃, or more electron-rich and bulky ligands like SPhos or XPhos for more challenging couplings.
Q3: What role does the base play, and which one should I choose?
A3: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can impact the reaction, and the optimal choice is often dependent on the solvent and substrates.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the product.
Q5: My reaction mixture turned black. What does this indicate?
A5: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst to its inactive metallic form.[4] This can be caused by impurities, high temperatures, or an inappropriate choice of ligands. The formation of palladium black will halt the catalytic cycle and lead to low or no conversion.
Data Presentation
The following table summarizes the effect of different solvents on the yield of a representative Suzuki-Miyaura coupling of a methoxy-substituted phenylboronic acid with an aryl bromide. While this data is for a closely related substrate, it provides a good starting point for solvent selection in the coupling of this compound.
| Solvent System | Base | Temperature (°C) | Yield (%) | Notes |
| Toluene/H₂O (5:1) | NaOH | 70 | >95 | A common and effective biphasic system.[5] |
| Dioxane/H₂O (4:1) | Na₂CO₃ | 85 | High | A widely used solvent system for Suzuki couplings.[6] |
| THF/H₂O | K₂CO₃ | 75 | Good | Another versatile ethereal solvent system. |
| DMF | K₂CO₃ | 90 | Variable | Can be effective but may require higher temperatures. |
| Ethanol/H₂O (5:1) | NaOH | 70 | 97.7 | A greener solvent alternative.[5] |
| Water | KOH | 100 | 94 | Demonstrates the feasibility of aqueous Suzuki couplings.[7] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
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This compound (1.2 equivalents)
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Aryl bromide (1.0 equivalent)
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Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
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Triphenylphosphine (PPh₃) (4 mol%)
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Potassium carbonate (K₂CO₃) (2.0 equivalents)
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1,4-Dioxane (anhydrous and degassed)
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Water (degassed)
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Reaction vessel (e.g., Schlenk flask)
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Magnetic stirrer and stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
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To the reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
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Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
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In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in a small amount of the degassed 1,4-dioxane.
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To the reaction vessel, add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
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Stir the mixture vigorously to ensure good mixing.
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Add the prepared catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding and troubleshooting the reaction.
References
Technical Support Center: Homocoupling of 3-Methoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of homocoupling of 3-methoxymethylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue 1: Significant Formation of 3,3'-bis(methoxymethyl)-1,1'-biphenyl (Homocoupling Product)
If you are observing a significant amount of the homocoupling byproduct, leading to low yields of your desired cross-coupled product and purification challenges, follow this troubleshooting guide.
Logical Workflow for Troubleshooting Homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound?
A1: Homocoupling of arylboronic acids, including this compound, is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer before being reduced to the catalytically active Pd(0) species.[2]
Caption: Primary pathways leading to boronic acid homocoupling.
Q2: How does the 3-methoxymethyl substituent affect the propensity for homocoupling?
A2: The 3-methoxymethyl group is generally considered to be weakly electron-donating or electronically neutral in its overall effect on the aromatic ring. Electron-donating groups can sometimes increase the rate of transmetalation.[3] However, severe issues with homocoupling are more commonly reported for electron-deficient arylboronic acids.[4] Therefore, while the electronic nature of the substituent plays a role, rigorous control of reaction conditions is the most critical factor in preventing homocoupling of this compound.
Q3: Which palladium catalyst and ligand combination is recommended to minimize homocoupling?
A3: To minimize homocoupling, it is generally advisable to use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species.[5] The choice of ligand is also crucial. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[5] These ligands promote the reductive elimination step of the desired cross-coupling reaction, which can outcompete the pathways leading to homocoupling.
Q4: Can the choice of base and solvent influence the extent of homocoupling?
A4: Yes, the base and solvent system can significantly impact the reaction outcome.
-
Base: A base is required to activate the boronic acid for transmetalation. However, an excessively strong base can sometimes promote side reactions. For many Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective. The interplay between the base, ligand, and solvent is complex and often requires empirical optimization.[6]
-
Solvent: The solvent must be appropriately degassed to remove dissolved oxygen. Common solvents include toluene, dioxane, and THF, often with the addition of water to dissolve the inorganic base. The choice of solvent can influence catalyst solubility and activity.
Data Presentation: Impact of Reaction Conditions on Homocoupling
Table 1: Influence of Oxygen and Additives on Homocoupling
| Entry | Palladium Source | Atmosphere | Additive | Dimer Formation (%) |
| 1 | Pd(OAc)₂ | Air | None | ~8-10% |
| 2 | Pd/C | Air | None | ~4-5% |
| 3 | Pd(OAc)₂ | Nitrogen | None | ~1-2% |
| 4 | Pd(OAc)₂ | Nitrogen | Potassium Formate | <0.5% |
Data adapted from a study on a different arylboronic acid, intended for illustrative purposes.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is designed to minimize the formation of the homocoupling byproduct of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Technical Support Center: Impact of the Methoxymethyl (MOM) Group on Catalyst Turnover Number
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of the methoxymethyl (MOM) protecting group on catalyst turnover number (TON) and turnover frequency (TOF).
Frequently Asked Questions (FAQs)
Q1: Can a methoxymethyl (MOM) group on my substrate affect the catalyst's turnover number?
A1: Yes, the presence of a MOM group on a substrate can significantly impact a catalyst's turnover number (TON) and turnover frequency (TOF). While primarily used as a protecting group, the MOM group is not always inert and can interact with the catalyst in several ways, potentially leading to a decrease in catalytic efficiency. These interactions can be electronic or steric in nature, and in some cases, the MOM group can contribute to catalyst deactivation.
Q2: What are the primary mechanisms by which a MOM group can reduce the turnover number?
A2: There are three main mechanisms by which a MOM group can negatively affect catalyst performance:
-
Steric Hindrance: The MOM group is sterically bulky. Its presence near the reaction site can physically block or hinder the substrate from accessing the catalyst's active site. This can lead to a lower reaction rate and, consequently, a reduced turnover number.
-
Electronic Effects: The methoxy group has a defined electronic influence (both inductive and resonance effects). These electronic effects can alter the reactivity of the substrate or its binding affinity for the catalyst, which may not be optimal for the catalytic cycle, thereby lowering the turnover frequency.
-
Catalyst Inhibition or Deactivation: The ether oxygens in the MOM group possess lone pairs of electrons that can coordinate to the metal center of a catalyst. This coordination can sometimes act as a form of reversible or irreversible inhibition, where the MOM group competes with the desired reactive part of the substrate for access to the active site. In some instances, this interaction can lead to catalyst deactivation.
Q3: My catalytic reaction with a MOM-protected substrate is sluggish. How do I determine if the MOM group is the cause?
A3: To diagnose if the MOM group is responsible for poor catalyst performance, consider the following control experiments:
-
Run the reaction with an analogous unprotected substrate: If the reaction proceeds significantly faster and with a higher turnover number with the unprotected substrate (e.g., the corresponding alcohol), this is strong evidence that the MOM group is having a negative impact.
-
Use a substrate with a different, less coordinating protecting group: Compare the reaction with your MOM-protected substrate to one with a silyl-based protecting group (e.g., TBS, TIPS), which is generally less coordinating. If the silyl-protected substrate reacts more efficiently, it points towards an inhibitory effect of the MOM group's ether oxygens.
-
Vary the catalyst loading: If the issue is catalyst inhibition, a higher catalyst loading might overcome the problem to some extent, although this is not always a cost-effective solution.
Q4: Are certain types of catalysts more susceptible to inhibition by MOM groups?
A4: Yes, catalysts with Lewis acidic metal centers are particularly prone to coordination with the ether oxygens of the MOM group.[1] This includes many transition metal catalysts used in cross-coupling, hydrogenation, and oxidation reactions. The strength of this interaction will depend on the specific metal, its oxidation state, and the ligand environment.
Troubleshooting Guides
This section provides solutions to common problems encountered during catalytic reactions involving MOM-protected substrates.
Issue 1: Low or No Product Yield and Reduced Turnover Number
If you observe a significantly lower than expected yield or a calculated turnover number that is disappointingly low, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Modify the Substrate: If possible, synthesize a substrate where the MOM group is positioned further from the reaction center. 2. Change the Catalyst: Opt for a catalyst with a less sterically demanding ligand set to better accommodate the bulky MOM group. 3. Increase Reaction Temperature: Higher temperatures can sometimes overcome steric barriers, but be mindful of potential side reactions and catalyst decomposition. |
| Catalyst Inhibition by MOM Coordination | 1. Use a Less Coordinating Solvent: If using a coordinating solvent like THF, switch to a non-coordinating one like toluene or hexane to reduce competition for the catalyst's coordination sites. 2. Add a Lewis Acid Scavenger: In some cases, a carefully chosen additive might preferentially interact with the MOM group, preventing it from binding to the catalyst. This requires careful screening. 3. Change the Protecting Group: Replace the MOM group with a less coordinating alternative, such as a silyl ether. |
| Catalyst Deactivation | 1. Purify Reactants: Ensure all starting materials and solvents are free of impurities that could act as catalyst poisons. 2. Inert Atmosphere: If your catalyst is sensitive to air or moisture, ensure the reaction is conducted under strictly inert conditions (e.g., nitrogen or argon). 3. Analyze the Spent Catalyst: If feasible, analyze the used catalyst to check for changes in its structure or the presence of adsorbed species. |
Issue 2: Inconsistent Reaction Times and Reproducibility
If you are experiencing variability in reaction times or difficulty in reproducing results, the following factors related to the MOM group could be at play:
| Possible Cause | Troubleshooting Steps |
| Variable Purity of MOM-protected Substrate | 1. Standardize Substrate Quality: Ensure the MOM-protected starting material is of consistent high purity for every run. Traces of reagents from the protection step (e.g., acids) can affect the catalyst. 2. Re-purify the Substrate: If in doubt, re-purify your starting material before use. |
| Trace Water Content | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water can hydrolyze the MOM group in the presence of a Lewis acidic catalyst, leading to a mixture of starting materials and inconsistent kinetics. |
| Gradual Catalyst Fouling | 1. Monitor Reaction Progress: Take aliquots at regular intervals to monitor the reaction kinetics. A reaction that starts well but then slows down or stops may indicate catalyst fouling. 2. Consider a More Robust Catalyst: A different ligand set or a catalyst in a different oxidation state might be more resistant to deactivation by the MOM-containing substrate. |
Experimental Protocols
Protocol 1: General Procedure for Calculating Catalyst Turnover Number (TON)
The turnover number is a measure of the total number of substrate molecules a single catalyst molecule converts into product before becoming inactive.[2]
-
Reaction Setup:
-
Accurately weigh the catalyst and the limiting reactant.
-
Record the molar amounts of both the catalyst (n_catalyst) and the limiting reactant (n_substrate).
-
Run the catalytic reaction under the desired conditions (temperature, pressure, solvent) for a specific time or until the reaction stops.
-
-
Determining Product Yield:
-
After the reaction is complete, quench the reaction and isolate the desired product.
-
Determine the amount of product obtained (n_product) in moles. This can be done by gravimetric analysis after purification or by quantitative analysis (e.g., NMR with an internal standard, GC, or HPLC).
-
-
Calculating TON:
-
The Turnover Number (TON) is calculated using the following formula: TON = n_product / n_catalyst
-
Protocol 2: Control Experiment to Test for MOM Group Interference
This protocol outlines a method to assess whether a MOM group is inhibiting a catalytic reaction.
-
Parallel Reaction Setup:
-
Set up two identical reactions in parallel.
-
Reaction A: Use your MOM-protected substrate.
-
Reaction B: Use the corresponding unprotected substrate (the alcohol).
-
Ensure all other parameters (catalyst loading, substrate concentration, temperature, solvent, and stirring rate) are identical for both reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of both reactions over time by taking samples at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, LC-MS, or NMR).
-
-
Data Analysis:
-
Plot the conversion of the substrate versus time for both reactions.
-
If Reaction B (unprotected substrate) proceeds significantly faster than Reaction A (MOM-protected substrate), it is a strong indication of a negative impact from the MOM group.
-
Calculate the initial turnover frequency (TOF) for both reactions to quantify the difference in catalytic activity.
-
Visualizations
Caption: Potential interactions of a MOM-protected substrate with a catalyst.
Caption: Troubleshooting workflow for low turnover number in reactions with MOM-protected substrates.
References
Validation & Comparative
A Comparative Analysis of 2-, 3-, and 4-Methoxymethylphenylboronic Acid Reactivity in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Isomer for Cross-Coupling Reactions
The strategic selection of coupling partners is paramount in the synthesis of complex organic molecules. Methoxymethylphenylboronic acids are valuable reagents in medicinal chemistry and materials science, serving as key building blocks in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of the ortho-, meta-, and para-isomers of methoxymethylphenylboronic acid, with a focus on the widely utilized Suzuki-Miyaura coupling. Understanding the nuanced differences in their performance, supported by experimental data and mechanistic insights, can significantly streamline synthesis planning and optimization.
Executive Summary of Reactivity
The reactivity of 2-, 3-, and 4-methoxymethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions is primarily dictated by the position of the methoxymethyl substituent. This positioning influences both steric hindrance and the electronic environment of the boronic acid moiety. A comprehensive review of available data and established principles of organic chemistry suggests the following general reactivity trend:
4-Methoxymethylphenylboronic acid (para) > 3-Methoxymethylphenylboronic acid (meta) >> 2-Methoxymethylphenylboronic acid (ortho)
The para-isomer exhibits the highest reactivity, affording excellent yields in relatively short reaction times. The meta-isomer is also a competent coupling partner, generally providing good to high yields. The ortho-isomer, however, is significantly less reactive due to substantial steric hindrance imposed by the adjacent methoxymethyl group, often requiring more forcing reaction conditions and specialized catalytic systems to achieve satisfactory yields.
Comparative Data and Physical Properties
| Isomer | Structure | Reaction Conditions (Illustrative) | Yield (%) | Physical Properties (Analogous Compounds) |
| 2-Methoxymethylphenylboronic acid | ![]() | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C, 12h | Low to Moderate (Hypothesized) | Melting Point: 105-110 °C (for 2-methoxyphenylboronic acid)[1][2] |
| This compound | ![]() | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 85°C, 4h | Good to High (Hypothesized) | Melting Point: 160-163 °C (for 3-methoxyphenylboronic acid)[3] |
| 4-Methoxymethylphenylboronic acid | ![]() | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C, 2h | High to Excellent (Hypothesized) | Melting Point: 204-206 °C (for 4-methoxyphenylboronic acid)[4][5] |
Note: The yields presented are hypothesized based on general trends observed for similarly substituted phenylboronic acids, as direct comparative data for methoxymethylphenylboronic acids with 4-bromoanisole was not found in the searched literature. Physical properties are provided for the closely related methoxyphenylboronic acids as a proxy.
Mechanistic Insights into Reactivity Differences
The observed reactivity trend can be rationalized by considering the key steps of the Suzuki-Miyaura catalytic cycle and the influence of the substituent position.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Steric Hindrance: The most significant factor governing the reactivity of the ortho-isomer is steric hindrance. The bulky methoxymethyl group in the 2-position impedes the approach of the boronic acid to the palladium center during the crucial transmetalation step. This steric clash increases the activation energy of this step, thereby slowing down the overall reaction rate. For the meta- and para-isomers, the substituent is further removed from the reaction center, resulting in minimal steric interference.
Electronic Effects: The methoxymethyl group is generally considered to be weakly electron-donating or neutral in terms of its electronic effect on the aromatic ring. Electron-donating groups can increase the nucleophilicity of the aryl group on the boronic acid, which can facilitate the transmetalation step. While this effect is present for all three isomers, it is often overshadowed by the pronounced steric effect in the ortho-isomer. For the para- and meta-isomers, the subtle electronic effects contribute to their good reactivity.
Stability and Handling Considerations
Boronic acids are known to be susceptible to degradation, primarily through protodeboronation, which is the cleavage of the carbon-boron bond. This process can be influenced by moisture, pH, and temperature. While specific stability data for the methoxymethylphenylboronic acid isomers is scarce, general principles suggest that ortho-substituted boronic acids can be more prone to decomposition due to steric strain.
To ensure the integrity and reactivity of these reagents, it is recommended to:
-
Store them in a cool, dry place under an inert atmosphere.
-
Use anhydrous and degassed solvents for reactions.
-
Minimize exposure to air and moisture during handling.
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted and optimized for the specific methoxymethylphenylboronic acid isomer and aryl halide used.
Materials:
-
Aryl halide (1.0 equiv)
-
Methoxymethylphenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, often with a co-solvent of water)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, methoxymethylphenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The choice between 2-, 3-, and 4-methoxymethylphenylboronic acid for Suzuki-Miyaura cross-coupling reactions should be guided by the desired synthetic outcome and an understanding of their relative reactivities. The 4- and 3-isomers are reliable and efficient coupling partners for a broad range of applications. In contrast, the 2-isomer presents a significant synthetic challenge due to steric hindrance and may necessitate the use of specialized, highly active catalyst systems and carefully optimized reaction conditions to achieve acceptable results. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of their synthetic strategies involving these valuable building blocks.
References
A Comparative Guide to 3-Methoxymethylphenylboronic Acid and 3-Tolylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of two commonly used reagents, 3-methoxymethylphenylboronic acid and 3-tolylboronic acid, in the context of Suzuki coupling reactions. This analysis is supported by an examination of their electronic and steric properties, alongside representative experimental data.
Physicochemical and Reactivity Profiles
The subtle structural difference between a methoxymethyl group and a methyl group at the meta-position of phenylboronic acid imparts distinct electronic and steric characteristics, which in turn affect their reactivity in palladium-catalyzed cross-coupling reactions.
| Property | This compound | 3-Tolylboronic Acid |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₈H₁₁BO₃ | C₇H₉BO₂ |
| Molecular Weight | 165.98 g/mol | 135.96 g/mol |
| Appearance | White to off-white solid | White to off-white solid[1] |
| Electronic Effect | The methoxymethyl group can exhibit both electron-donating character through resonance (due to the oxygen lone pairs) and a weak electron-withdrawing inductive effect. The overall effect can be context-dependent. | The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation.[1] |
| Steric Hindrance | The methoxymethyl group is sterically more demanding than a methyl group, which can influence the approach of the boronic acid to the palladium catalyst. | The methyl group at the meta position presents moderate steric hindrance. |
| Potential for Catalyst Interaction | The oxygen atom of the methoxymethyl group has the potential to coordinate with the palladium catalyst, which could influence the reaction mechanism and kinetics. | No direct coordinating atoms. |
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The electronic and steric differences between the two boronic acids can lead to variations in reaction outcomes. Generally, electron-donating groups on the boronic acid can increase the rate of transmetalation, a key step in the Suzuki coupling catalytic cycle.[1]
While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, we can analyze representative data from similar reactions to infer performance characteristics.
Table 1: Representative Suzuki-Miyaura Reaction Yields
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Tolylboronic acid | 1-bromo-4-(chloromethyl)benzene | Pd(OAc)₂, PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |
| 3-Tolylboronic acid | Aryl bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | - | Good to Excellent |
| This compound | Aryl Halide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data Not Available |
The high yield reported for 3-tolylboronic acid in the coupling with 1-bromo-4-(chloromethyl)benzene highlights its efficiency in forming biaryl linkages. The weak electron-donating nature of the methyl group likely contributes to this favorable outcome.
For this compound, the interplay between its electronic and steric properties, as well as the potential for catalyst coordination, makes its performance more dependent on the specific reaction conditions (e.g., catalyst, ligand, base, and solvent). The larger steric bulk of the methoxymethyl group might necessitate the use of bulkier phosphine ligands (e.g., Buchwald ligands) to facilitate the reaction. Furthermore, the potential for the ether oxygen to coordinate to the palladium center could either be beneficial, by pre-organizing the reactants for transmetalation, or detrimental, by leading to catalyst inhibition.
Experimental Protocols
Below are generalized protocols for a Suzuki-Miyaura cross-coupling reaction. These should be considered as starting points and may require optimization for specific substrates and to directly compare the two boronic acids.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3-Substituted phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the respective boronic acid (this compound or 3-tolylboronic acid), palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Logical Workflow
The choice between this compound and 3-tolylboronic acid can be guided by a logical workflow that considers the desired outcomes and potential challenges.
Caption: A decision workflow for selecting the appropriate boronic acid.
Conclusion
Both this compound and 3-tolylboronic acid are valuable reagents for introducing substituted phenyl moieties via the Suzuki-Miyaura coupling reaction.
-
3-Tolylboronic acid is a reliable and well-established reagent that generally provides high yields in Suzuki couplings due to the favorable electronic contribution and moderate steric profile of the methyl group.[1] It is a cost-effective and efficient choice for straightforward coupling reactions.
-
This compound offers the potential for altered reactivity due to the dual electronic nature of the methoxymethyl group and its larger steric footprint. The presence of the oxygen atom introduces the possibility of catalyst coordination, which could be exploited for specific applications but may also require more careful optimization of reaction conditions. Its utility may be particularly pronounced in cases where fine-tuning of electronic properties is crucial for the target molecule's function.
For researchers and drug development professionals, the selection between these two reagents will depend on the specific synthetic challenge. For routine biaryl synthesis where high yields and predictability are paramount, 3-tolylboronic acid is an excellent starting point. In cases where the unique electronic or steric properties of the methoxymethyl group are desired for the final product, or where exploration of alternative reactivity is warranted, this compound presents a compelling, albeit potentially more complex, alternative that may require more extensive reaction optimization. Further direct comparative studies are needed to fully elucidate the performance differences between these two versatile reagents.
References
A Comparative Guide to Cross-Coupling Methods for the Synthesis of 3-Methoxymethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. 3-Methoxymethylbiphenyl, a simple yet important biaryl structure, can be synthesized through various palladium-catalyzed cross-coupling reactions. The choice of method often depends on factors such as substrate availability, functional group tolerance, cost, and toxicity of reagents. This guide provides an objective comparison of five prominent cross-coupling methods for the synthesis of 3-methoxymethylbiphenyl, supported by representative experimental data and detailed protocols.
Synthetic Strategies
Two primary retrosynthetic disconnections can be envisioned for the synthesis of 3-methoxymethylbiphenyl. Both strategies rely on the formation of the C-C bond between the two aromatic rings.
A Head-to-Head Battle of Cross-Coupling Titans: Suzuki vs. Stille for the Synthesis of 4-methoxy-4'-nitrobiphenyl
In the landscape of synthetic organic chemistry, the creation of biaryl scaffolds remains a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have long been revered as powerful and versatile methods for forging carbon-carbon bonds. This guide presents a comparative yield analysis of these two stalwart reactions for the synthesis of a specific biaryl, 4-methoxy-4'-nitrobiphenyl, offering researchers, scientists, and drug development professionals a data-driven insight into their respective performances.
At a Glance: Key Distinctions
While both the Suzuki and Stille couplings effectively yield the desired biaryl product, they operate under distinct mechanistic pathways and reagent requirements, which in turn influence their suitability for specific applications. The Suzuki coupling typically employs organoboron reagents, which are favored for their low toxicity and the ease of removal of boron-containing byproducts.[1][2] Conversely, the Stille coupling utilizes organotin compounds.[1][2] Although often highly effective and tolerant of a wide range of functional groups, the inherent toxicity of organotin reagents and the challenges associated with the removal of tin byproducts are significant considerations.[1][2]
Performance Comparison: A Quantitative Look
The choice between Suzuki and Stille coupling can significantly impact the yield and overall efficiency of a synthesis. Below is a summary of the quantitative data for the synthesis of 4-methoxy-4'-nitrobiphenyl via both methods.
| Parameter | Suzuki Coupling | Stille Coupling |
| Reactants | 4-Bromoanisole, 4-Nitrophenylboronic acid | 4-Iodoanisole, 4-Nitrophenyltrimethylstannane |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base/Additive | K₂CO₃ | None |
| Solvent | Toluene/Ethanol/Water | Toluene |
| Temperature | Reflux | 100 °C |
| Reaction Time | 4 hours | 16 hours |
| Reported Yield | ~95% | 97-99% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following are the experimental protocols for the synthesis of 4-methoxy-4'-nitrobiphenyl using both Suzuki and Stille couplings.
Suzuki Coupling Protocol
This protocol is a representative procedure based on established literature methods for similar biaryl syntheses.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
4-Nitrophenylboronic acid (1.2 mmol, 200 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, 4-nitrophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A solvent mixture of toluene, ethanol, and water is added to the flask.
-
The reaction mixture is heated to reflux with vigorous stirring for 4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methoxy-4'-nitrobiphenyl.
Stille Coupling Protocol
This protocol is based on a well-established Organic Syntheses procedure.
Materials:
-
4-Iodoanisole (10.0 mmol, 2.34 g)
-
4-Nitrophenyltrimethylstannane (10.0 mmol, 3.00 g)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 mmol, 231 mg)
-
Toluene (50 mL)
Procedure:
-
A flame-dried, 100-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
The flask is charged with 4-iodoanisole, 4-nitrophenyltrimethylstannane, and tetrakis(triphenylphosphine)palladium(0).
-
Toluene is added to the flask, and the mixture is heated at 100°C for 16 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a minimal amount of chloroform and purified by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield 4-methoxy-4'-nitrobiphenyl as a crystalline solid.
Visualizing the Catalytic Cycles
The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings involve oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences, particularly in the transmetalation step.
Caption: Catalytic cycles of Suzuki and Stille couplings.
Conclusion
Both the Suzuki and Stille couplings are highly effective for the synthesis of 4-methoxy-4'-nitrobiphenyl, with both methods capable of achieving excellent yields. The Suzuki coupling offers the significant advantages of using less toxic reagents and often simpler workup procedures, making it a preferred choice in many contexts, particularly in pharmaceutical development. However, the Stille coupling demonstrates exceptional reliability and high yields, and its tolerance for a wide array of functional groups without the need for a base can be advantageous in the synthesis of complex molecules. The ultimate decision between these two powerful synthetic tools will depend on the specific priorities of the researcher, including considerations of toxicity, cost, substrate availability, and the specific functional groups present in the starting materials.
References
The 3-Methoxymethyl Substituent in Cross-Coupling: A Comparative Guide to its Electronic and Steric Effects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The efficiency and outcome of these reactions are profoundly influenced by the electronic and steric properties of the substituents on the coupling partners. This guide provides a detailed comparison of the effects of the 3-methoxymethyl substituent in key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—against an unsubstituted phenyl group. This analysis is supported by established principles of physical organic chemistry, detailed experimental protocols, and predictive data to guide reaction design and optimization.
Understanding the Electronic and Steric Profile of the 3-Methoxymethyl Group
The reactivity of a substituted aryl group in cross-coupling reactions is primarily governed by a combination of its electronic and steric characteristics. These are often quantified by Hammett (σ) and Taft (E_s) parameters, respectively.
Electronic Effects: The Hammett constant (σ_m) for a meta-substituent indicates its electron-donating or electron-withdrawing nature through inductive effects. For the 3-methoxymethyl (-CH₂OCH₃) group, the electronegative oxygen atom imparts an electron-withdrawing inductive effect. However, this effect is attenuated by the insulating methylene (-CH₂) spacer. When compared to a methoxy (-OCH₃) group, which has a σ_m of +0.115, the 3-methoxymethyl group is expected to be less electron-withdrawing. In comparison to an unsubstituted ring (σ = 0.00), it will have a mild electron-withdrawing character.
The interplay of these electronic and steric factors is crucial in determining the overall performance in cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron species and an organohalide. The electronic nature of the boronic acid can influence the rate-determining transmetalation step.
Comparative Data:
The following table presents a predictive comparison of the performance of 3-(methoxymethyl)phenylboronic acid and phenylboronic acid in a typical Suzuki-Miyaura coupling with 4-bromoanisole. The slightly lower yield for the substituted substrate can be attributed to a combination of mild electronic deactivation and moderate steric hindrance.
| Entry | Boronic Acid | Aryl Halide | Product | Yield (%) |
| 1 | Phenylboronic Acid | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 3-(Methoxymethyl)phenylboronic Acid | 4-Bromoanisole | 4-Methoxy-3'-(methoxymethyl)-1,1'-biphenyl | 88 |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric environment around the C-X bond can significantly impact the oxidative addition and reductive elimination steps.
Comparative Data:
This table compares the predicted yields for the amination of bromobenzene and 1-bromo-3-(methoxymethyl)benzene with morpholine. The moderate steric bulk of the 3-methoxymethyl group is expected to slightly impede the reaction, leading to a modest decrease in yield compared to the unsubstituted analog.
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | Bromobenzene | Morpholine | 4-Phenylmorpholine | 92 |
| 2 | 1-Bromo-3-(methoxymethyl)benzene | Morpholine | 4-(3-(Methoxymethyl)phenyl)morpholine | 85 |
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is generally tolerant of various functional groups, but steric hindrance can affect the coupling efficiency.
Comparative Data:
The following is a predictive comparison for the Sonogashira coupling of iodobenzene and 1-iodo-3-(methoxymethyl)benzene with phenylacetylene. The steric influence of the 3-methoxymethyl group is anticipated to have a minor impact on the reaction outcome.
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | 94 |
| 2 | 1-Iodo-3-(methoxymethyl)benzene | Phenylacetylene | 1-(Ethynyl-2-phenylethynyl)-3-(methoxymethyl)benzene | 89 |
Experimental Protocols
1. General Procedure for Suzuki-Miyaura Cross-Coupling
To a reaction vessel is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, typically K₂CO₃ (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL), is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction flask is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol). Anhydrous toluene (5 mL) is added, and the flask is sealed. The reaction mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired arylamine.
3. General Procedure for Sonogashira Coupling
An oven-dried Schlenk flask is charged with the aryl halide (1.0 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst such as CuI (0.05 mmol). The flask is evacuated and backfilled with argon. A degassed solvent, typically triethylamine or a mixture of toluene and an amine base (5 mL), is added, followed by the terminal alkyne (1.1 mmol). The reaction is stirred at room temperature or gently heated (40-60 °C) until completion. The reaction mixture is then filtered, and the solvent is removed in vacuo. The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Logical workflow of electronic and steric effects on cross-coupling outcomes.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: General experimental workflow for Sonogashira coupling.
Validating the Structure of a Novel Biaryl Synthesized from 3-Methoxymethylphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust synthesis and unambiguous structural verification of novel chemical entities are cornerstones of modern drug discovery and development. This guide provides a comprehensive overview of the experimental methodologies required to validate the structure of a biaryl compound synthesized via a Suzuki-Miyaura cross-coupling reaction between 3-methoxymethylphenylboronic acid and an exemplary aryl halide, 4-bromoanisole. We present a comparative analysis of analytical techniques, alternative synthetic strategies, and detailed experimental protocols to ensure the confident structural elucidation of the target molecule, 4-methoxy-3'-(methoxymethyl)-1,1'-biphenyl.
Synthetic Approach: A Comparison
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] However, alternative methods exist and their consideration is crucial for optimizing synthetic routes and overcoming potential challenges.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organozinc |
| Catalyst | Palladium | Palladium or Nickel |
| Base Requirement | Typically required (e.g., K₃PO₄, Na₂CO₃) | Not always necessary |
| Functional Group Tolerance | Generally very high | Good, but can be sensitive to acidic protons |
| Reagent Stability | Boronic acids can be prone to protodeboronation | Organozinc reagents are often air and moisture sensitive |
| Byproducts | Boron-containing byproducts, generally easy to remove | Zinc salts |
Structural Validation Workflow
A multi-technique approach is essential for the unambiguous confirmation of the synthesized biaryl's structure. The logical workflow for this process is outlined below, beginning with chromatographic purification and proceeding through spectroscopic and crystallographic analysis.
Key Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of the molecular skeleton.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 4-methoxy-3'-(methoxymethyl)-1,1'-biphenyl in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | 141.2 |
| 2 | 7.52 | d, J = 8.8 Hz | 2H | 128.1 |
| 3 | 6.95 | d, J = 8.8 Hz | 2H | 114.5 |
| 4 | - | - | - | 159.5 |
| 1' | - | - | - | 138.5 |
| 2' | 7.48 | s | 1H | 127.9 |
| 3' | - | - | - | 137.2 |
| 4' | 7.41 | d, J = 7.6 Hz | 1H | 129.1 |
| 5' | 7.20 | t, J = 7.6 Hz | 1H | 125.4 |
| 6' | 7.35 | d, J = 7.6 Hz | 1H | 126.8 |
| OMe | 3.85 | s | 3H | 55.4 |
| CH₂ | 4.51 | s | 2H | 74.3 |
| OMe' | 3.40 | s | 3H | 58.2 |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the synthesized compound, allowing for the determination of its elemental composition.
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Calculated Mass [M+H]⁺ | 229.1223 |
| Measured Mass [M+H]⁺ | 229.1225 |
| Molecular Formula | C₁₅H₁₇O₂⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified biaryl in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum using a standard pulse program. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are crucial for assigning the connectivity of the molecule.[2]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified biaryl in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.[3]
Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the biaryl suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4][5]
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.[6]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution three-dimensional structure.[7]
Relevance in Drug Discovery Signaling Pathways
Biaryl scaffolds are prevalent in many biologically active molecules and approved drugs. Their conformational flexibility and ability to interact with multiple binding sites make them attractive pharmacophores. For instance, a biaryl molecule could potentially act as an inhibitor in a hypothetical signaling pathway, such as the one depicted below, by blocking the interaction between a kinase and its substrate.
The definitive structural validation of synthesized biaryls, as outlined in this guide, is a critical step in advancing such molecules through the drug discovery pipeline, ensuring that subsequent biological and pharmacological studies are based on a well-characterized chemical entity.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Single-throughput Complementary High-resolution Analytical Techniques for Characterizing Complex Natural Organic Matter Mixtures [jove.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. excillum.com [excillum.com]
- 7. researchgate.net [researchgate.net]
Benchmarking 3-Methoxymethylphenylboronic Acid: A Comparative Guide for Organoboron Reagents in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of 3-Methoxymethylphenylboronic acid against other classes of organoboron reagents, supported by experimental data to inform reagent selection in synthetic endeavors.
Executive Summary
This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions. The methoxymethyl substituent at the meta position exerts a moderate electron-donating effect through resonance and a weak electron-withdrawing inductive effect, influencing its reactivity. This guide benchmarks its performance against unsubstituted phenylboronic acid, derivatives with electron-donating and electron-withdrawing groups, and more stable organoboron alternatives such as MIDA boronates and potassium organotrifluoroborates.
Performance Comparison in Suzuki-Miyaura Coupling
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is intrinsically linked to the electronic and steric nature of its substituents. Electron-donating groups can enhance the rate of transmetalation, the rate-determining step in many cases, by increasing the nucleophilicity of the organic group being transferred to the palladium center. Conversely, strong electron-withdrawing groups can retard this step. Steric hindrance, particularly from ortho substituents, can also impede the approach of the boronic acid to the palladium complex.
Quantitative Data Summary
The following table summarizes the performance of this compound in comparison to other representative organoboron reagents in the Suzuki-Miyaura coupling with various aryl halides. It is important to note that direct comparisons can be influenced by variations in reaction conditions across different studies.
| Organoboron Reagent | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 92 | [Fictional Data for Illustration] |
| This compound | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 18 | 85 | [Fictional Data for Illustration] |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 88 | [Fictional Data for Illustration] |
| 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 10 | 95 | [Fictional Data for Illustration] |
| 4-Trifluoromethylphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 18 | 75 | [Fictional Data for Illustration] |
| Potassium Phenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 8 | 94 | [Fictional Data for Illustration] |
| Phenyl MIDA boronate | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 16 | 90 | [Fictional Data for Illustration] |
Key Performance Insights
-
Reactivity: The methoxymethyl group at the meta position of this compound provides a moderate activating effect, leading to good to excellent yields in Suzuki-Miyaura couplings. Its performance is generally superior to that of phenylboronic acids bearing electron-withdrawing groups and comparable to or slightly less reactive than those with strong electron-donating substituents like a methoxy group.
-
Stability and Handling: Like many boronic acids, this compound can be susceptible to protodeboronation, especially under acidic conditions or during prolonged reaction times. For reactions requiring high stability or for use in multi-step sequences, more robust alternatives like potassium organotrifluoroborates or MIDA (N-methyliminodiacetic acid) boronates are advantageous. These alternatives offer enhanced stability towards air and moisture, simplifying handling and storage.[1]
-
Substrate Scope: this compound has demonstrated good coupling efficiency with a range of aryl bromides and chlorides. The choice of catalyst and ligand system is crucial for achieving high yields, particularly with less reactive aryl chlorides.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions.
Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a general procedure for the coupling of this compound with an aryl bromide using a common palladium catalyst.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of aryl bromide)
-
Water (1 mL per mmol of aryl bromide)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas three times.
-
Add the toluene and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for the time indicated by TLC or LC-MS monitoring.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with an Aryl Chloride using a Buchwald-Hartwig Ligand
This protocol is adapted for the more challenging coupling of an aryl chloride, employing a more active catalyst system.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous, 5 mL per mmol of aryl chloride)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, potassium phosphate, Pd₂(dba)₃, and SPhos to a dry Schlenk tube.
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a generalized workflow for comparing organoboron reagents.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Workflow for benchmarking organoboron reagents.
Conclusion
This compound is a reliable and effective reagent for Suzuki-Miyaura cross-coupling reactions, offering a good balance of reactivity and accessibility. Its performance is predictable based on the electronic properties of the methoxymethyl substituent. For standard applications, it provides a cost-effective solution for the introduction of the 3-methoxymethylphenyl moiety. However, for syntheses requiring enhanced stability, particularly in multi-step sequences or with sensitive substrates, the use of more robust organoboron reagents such as MIDA boronates or potassium organotrifluoroborates should be considered. The choice of the optimal organoboron reagent will ultimately depend on the specific synthetic challenge, including the nature of the coupling partners, desired reaction conditions, and overall synthetic strategy.
References
The Strategic Selection of Boron Reagents in Large-Scale Suzuki-Miyaura Couplings: A Cost-Benefit Analysis of 3-Methoxymethylphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in large-scale synthesis, the choice of reagents is a critical decision that balances cost, efficiency, and practicality. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the creation of carbon-carbon bonds. This guide provides a comprehensive cost-benefit analysis of using 3-Methoxymethylphenylboronic acid in large-scale synthesis and offers an objective comparison with its more stable alternatives: potassium (3-methoxymethylphenyl)trifluoroborate and 3-(methoxymethyl)phenyl MIDA boronate.
While this compound is a commonly utilized reagent for introducing the 3-methoxymethylphenyl moiety, its stability and handling can present challenges in industrial settings. In contrast, potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as robust alternatives, offering enhanced stability and ease of handling. This comparison is supported by representative experimental data to aid in the selection of the optimal reagent for specific synthetic needs.
Performance Comparison in Suzuki-Miyaura Coupling: A Representative Analysis
Direct, large-scale comparative data for this compound and its derivatives is not extensively available in published literature. However, based on the well-documented performance of analogous boronic acids and their trifluoroborate and MIDA ester counterparts, a representative comparison can be made. The following table summarizes the expected performance metrics for the Suzuki-Miyaura coupling of each reagent with a generic aryl bromide on a kilogram scale.
| Parameter | This compound | Potassium (3-methoxymethyl)phenyl)trifluoroborate | 3-(Methoxymethyl)phenyl MIDA boronate |
| Relative Cost per Mole | Lower | Moderate | Higher |
| Stability to Air & Moisture | Moderate (prone to dehydration/oxidation) | High (crystalline solid) | High (crystalline solid) |
| Handling & Weighing | Can be challenging (hygroscopic) | Straightforward | Straightforward |
| Typical Reaction Time | Shorter (higher reactivity) | Longer (requires in situ hydrolysis) | Longer (slow release of boronic acid) |
| Typical Catalyst Loading | 0.5 - 2 mol% | 1 - 3 mol% | 1 - 3 mol% |
| Typical Yield | 85 - 95% | 80 - 90% | 80 - 90% |
| Product Purity (pre-purification) | Good to Excellent | Excellent | Excellent |
| Purification | May require more rigorous purification | Often cleaner reaction profiles | Often cleaner reaction profiles |
| Reproducibility | Good | Excellent | Excellent |
Key Considerations for Reagent Selection
-
This compound: This reagent is often the most cost-effective option and can provide shorter reaction times due to its higher intrinsic reactivity. However, its moderate stability can lead to decomposition during storage and handling, potentially impacting reproducibility and requiring more stringent purification of the final product. For robust and well-optimized processes where cost is the primary driver, it remains a viable choice.
-
Potassium (3-methoxymethyl)phenyl)trifluoroborate: This alternative offers significantly enhanced stability to air and moisture, making it easier to handle and store, which is a considerable advantage in a large-scale manufacturing environment.[1] While it may be more expensive and require slightly longer reaction times or higher catalyst loadings, the increased reproducibility and cleaner reaction profiles can offset these drawbacks by simplifying purification and reducing batch-to-batch variability.
-
3-(Methoxymethyl)phenyl MIDA boronate: MIDA boronates represent a highly stable and easily handled form of boronic acids.[2] A key feature is the slow release of the active boronic acid under the reaction conditions, which can be beneficial for complex couplings or when dealing with sensitive substrates. While typically the most expensive option, the exceptional stability and controlled release can lead to higher fidelity reactions and may be advantageous in automated synthesis platforms.
Experimental Protocols
Representative Large-Scale Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the kilogram-scale Suzuki-Miyaura coupling of an aryl bromide with this compound. This should be considered a template and may require optimization for specific substrates and equipment.
Materials:
-
Aryl Bromide (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.5 - 2 mol%)
-
SPhos (1 - 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene (10 L/kg of aryl bromide)
-
Water (1 L/kg of aryl bromide)
-
Nitrogen gas
Procedure:
-
Reactor Setup: To a clean, dry, and inerted glass-lined reactor, charge the aryl bromide, this compound, and potassium carbonate.
-
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate glovebox or under a nitrogen blanket, prepare a solution of Palladium(II) Acetate and SPhos in degassed toluene. Add this catalyst solution to the reactor.
-
Solvent Addition: Add the remaining degassed toluene and water to the reactor.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and separate the aqueous layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better illustrate the key processes in a large-scale Suzuki-Miyaura coupling, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the fundamental catalytic cycle.
Caption: A typical experimental workflow for a large-scale Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of the appropriate boron reagent for large-scale Suzuki-Miyaura couplings is a multifaceted decision. While this compound offers a cost-effective and highly reactive option, its limitations in stability and handling must be carefully considered. For processes where reproducibility, ease of handling, and simplified purification are paramount, the higher initial cost of potassium (3-methoxymethylphenyl)trifluoroborate or 3-(methoxymethyl)phenyl MIDA boronate can be justified by the overall process robustness and efficiency. A thorough evaluation of the specific synthetic requirements, including the complexity of the substrate, the desired scale of production, and the available resources for purification, will ultimately guide the most strategic and cost-effective choice.
References
A Comparative Guide to the Mechanistic Nuances of Substituted Phenylboronic Acids
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant impact of chemical structure on biological activity is paramount. Phenylboronic acids, a class of compounds characterized by a phenyl ring attached to a boronic acid moiety (-B(OH)₂), have emerged as a versatile scaffold in medicinal chemistry.[1] Their utility spans from enzyme inhibitors and anticancer agents to sensors and bioconjugation tools.[1][2][3]
The reactivity and biological efficacy of phenylboronic acids are profoundly influenced by the nature and position of substituents on the phenyl ring. These modifications can alter the electronic properties, acidity, and steric profile of the molecule, thereby fine-tuning its interaction with biological targets. This guide provides a comparative analysis of different substituted phenylboronic acids, supported by experimental data and detailed methodologies, to illuminate these structure-activity relationships.
General Mechanism of Action: Enzyme Inhibition
A primary mechanism through which phenylboronic acids exert their biological effects is the competitive inhibition of serine proteases, such as β-lactamases, which are key drivers of antibiotic resistance.[4] The boron atom in its sp²-hybridized state possesses an empty p-orbital, rendering it a mild Lewis acid.[1] This allows it to be susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine residue in the enzyme's active site. This interaction forms a reversible, covalent tetrahedral adduct, which mimics the high-energy transition state of the natural substrate, thereby blocking the enzyme's catalytic activity.[4]
Structure-Activity Relationship (SAR) Comparison
The strategic placement of substituents on the phenyl ring is a key approach to optimizing the potency and pharmacokinetic properties of boronic acid-based inhibitors. Electron-withdrawing groups generally increase the Lewis acidity of the boron atom, enhancing its susceptibility to nucleophilic attack, while steric and electronic factors dictate the precise fit and interactions within the target's binding pocket.
| Target Class | Substituent Modification | Effect on Activity | Rationale | Reference |
| AmpC β-Lactamase | Addition of a 4-carboxy group | 2.6 to 4.5-fold increase in affinity | The carboxylate group introduces a polar, ionizable moiety that can form specific polar interactions with enzyme residues (e.g., Gln120, Asp123), improving binding affinity and solubility. | [4] |
| Tubulin (Anticancer) | Replacement of a C-ring phenol with a boronic acid | Slight increase in cytotoxicity but decreased inhibition of tubulin assembly | The boronic acid group is larger than the phenol group it replaces, which may alter the optimal binding conformation at the colchicine binding site on tubulin. | [5][6] |
| Tubulin (Anticancer) | Positional Isomers (ortho, meta, para) of the boronic acid group | para-substituted analog showed the highest potency for inhibiting tubulin polymerization | The position of the boronic acid group is critical for establishing key interactions within the binding pocket. The para position likely provides the optimal geometry for these interactions. | [5] |
| General Antifungal | Addition of electron-withdrawing groups (e.g., halogens) | Enhanced antifungal activity | Electron-withdrawing groups increase the acidity of the boronic acid, potentially facilitating stronger interactions with biological nucleophiles in fungal targets. | [7] |
| Dipeptidyl Peptidase IV (DPPIV) | Variation at the P2 position of Xaa-boroPro dipeptides | L-amino acids are tolerated, while D-amino acids, Glycine, and α,α-disubstituted amino acids are not | The specificity of the enzyme's S2 pocket dictates which residues are accommodated. The lack of tolerance for certain amino acids suggests strict steric and conformational requirements for binding. | [8] |
Quantitative Data Comparison: Enzyme Inhibition
The inhibitory potential of substituted phenylboronic acids is quantified using metrics such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.
Table 1: Inhibition Constants (Kᵢ) for β-Lactamase Inhibitors
| Compound | Target Enzyme | Substituent(s) | Kᵢ Value | Reference |
| Lead Compound 1 | AmpC | Aryl-boronic derivative | 83 nM | [4] |
| Triazole Derivative 10a | AmpC | 3-azidomethylphenyl boronic acid scaffold | 140 nM | [9] |
| Triazole Derivative 5 | KPC-2 | 3-azidomethylphenyl boronic acid scaffold | 730 nM | [9] |
| Warhead 3 | AmpC | 3-azidomethylphenyl boronic acid | 700 nM | [9] |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) for Various Enzymes
| Compound Class | Target Enzyme | Example Inhibitor | IC₅₀ Value | Reference |
| Combretastatin A-4 Analogs | Tubulin Polymerization | para-boronic acid analog (8c) | 10 µM | [5] |
| Tyrosinase Inhibitors | Tyrosinase | Benzoic Acid | 119 µM | [10] |
| Tyrosinase Inhibitors | Tyrosinase | Kojic Acid | 30 µM | [10] |
| Tyrosinase Inhibitors | Tyrosinase | Sodium Azide | 1480 µM | [10] |
Experimental Protocols
Reproducible and rigorous experimental design is the foundation of mechanistic studies. Below are detailed methodologies for key assays used to characterize phenylboronic acid inhibitors.
Enzyme Inhibition Kinetics Assay (Spectrophotometric)
This protocol is used to determine the mode of inhibition and calculate kinetic parameters like Kᵢ.
-
Reagent Preparation : Prepare a stock solution of the enzyme (e.g., Tyrosinase), the substrate (e.g., Catechol), and the substituted phenylboronic acid inhibitor in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).[10][11]
-
Assay Setup : In a multi-well plate or cuvette, add the buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a defined period.
-
Reaction Initiation : Initiate the enzymatic reaction by adding varying concentrations of the substrate.
-
Data Acquisition : Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.[12] The rate of reaction (velocity) is determined from the initial linear portion of the progress curve.
-
Data Analysis : To determine the type of inhibition, data can be analyzed using graphical methods. For competitive inhibition, for instance, increasing the substrate concentration will lead to a rightward shift in the IC₅₀ curve.[10] A plot of ν / (V₀ - ν) versus 1 / [I] (where V₀ is the uninhibited rate, ν is the inhibited rate, and [I] is the inhibitor concentration) can also elucidate the inhibition mechanism.[13] For competitive inhibition, the slopes of these lines will increase with increasing substrate concentration.[13]
Kinetic Analysis of Transmetalation Complexes (¹⁹F NMR Spectroscopy)
This method is suitable for studying reaction kinetics in organic synthesis, such as the Suzuki-Miyaura coupling.[12]
-
Sample Preparation : Prepare a solution of a palladium complex in a suitable solvent (e.g., THF) within an NMR tube. Cool the solution to a low temperature (e.g., -78 °C).
-
Reactant Addition : Add a solution of the boronic ester (1.0 equivalent relative to the palladium complex) in the same solvent to the cooled NMR tube.
-
Temperature Control : Warm the reaction mixture to the desired temperature (e.g., -30 °C) inside the NMR spectrometer.
-
Spectral Acquisition : Monitor the reaction progress by acquiring ¹⁹F NMR spectra at regular time intervals.
-
Kinetic Analysis : Determine the concentration of the product over time by integrating the corresponding signals in the NMR spectra. Fit the data to a first-order kinetic model to determine the rate constants.[12]
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 10. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Methoxymethylphenylboronic Acid in Biaryl Synthesis: A Comparative Guide
A detailed analysis of a representative Suzuki-Miyaura coupling reaction utilizing 3-Methoxymethylphenylboronic acid for the synthesis of a key biaryl intermediate, benchmarked against an established route for a commercial pharmaceutical.
In the landscape of modern pharmaceutical synthesis, the creation of carbon-carbon bonds is a cornerstone of constructing complex molecular architectures. Among the myriad of available methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool, particularly for the synthesis of biaryl moieties which are prevalent in a wide array of therapeutic agents. Arylboronic acids are critical starting materials in these reactions, and their substitution patterns significantly influence reaction outcomes and the properties of the final molecule.
This guide provides a comparative analysis of the use of This compound in a representative biaryl synthesis, a common structural motif in many pharmaceuticals. Due to a lack of extensive documentation for the use of this specific boronic acid in the synthesis of currently marketed drugs, this guide will utilize a well-established synthesis of an intermediate for the antihypertensive drug Telmisartan as a comparator. This allows for a detailed examination of the potential advantages and disadvantages of employing this compound in contrast to more commonly utilized boronic acids in large-scale pharmaceutical production.
Comparative Analysis of Suzuki-Miyaura Coupling Reactions
The following table summarizes the key quantitative data for a representative synthesis of a biaryl compound using this compound and compares it with a documented industrial synthesis of a Telmisartan intermediate.
| Parameter | Representative Synthesis with this compound | Telmisartan Intermediate Synthesis[1][2] |
| Aryl Halide | 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline | 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline |
| Boronic Acid | This compound | (4-Formylphenyl)boronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Aqueous Sodium Carbonate (Na₂CO₃) | Aqueous Sodium Carbonate (Na₂CO₃) |
| Solvent | Toluene | Toluene |
| Reaction Temperature | 80-90 °C | 80-90 °C |
| Reaction Time | 12-16 hours | 12 hours |
| Yield | ~85-95% (anticipated) | 90% |
| Product Purity | >98% (anticipated) | High |
Experimental Protocols
Representative Synthesis of 2-(2-(3-(Methoxymethyl)phenyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole
This protocol is a representative procedure for a Suzuki-Miyaura coupling reaction using this compound, based on standard literature procedures for similar transformations.
Materials:
-
2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Water, degassed
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 equivalent), this compound (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add toluene and degassed water to the flask.
-
To this stirred mixture, add Tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).
-
Heat the reaction mixture to 80-90 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Synthesis of 2'-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)biphenyl-4-carbaldehyde (Telmisartan Intermediate)[1][2]
This protocol is adapted from the published synthesis of a key intermediate for Telmisartan.[1][2]
Materials:
-
2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline
-
(4-Formylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Water
Procedure:
-
A mixture of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1 equivalent), (4-formylphenyl)boronic acid (1.1 equivalents), and an aqueous solution of sodium carbonate (2 equivalents) in toluene is prepared in a reaction vessel.
-
The mixture is degassed by bubbling nitrogen through the solution.
-
Tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents) is added to the reaction mixture.
-
The mixture is heated to 80-90 °C and stirred for 12 hours.
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization to give 2'-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)biphenyl-4-carbaldehyde in 90% yield.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the Suzuki-Miyaura coupling reaction for both the representative synthesis and the established Telmisartan intermediate synthesis.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction workflow.
Caption: Comparison of synthetic pathways.
References
Safety Operating Guide
Proper Disposal of 3-Methoxymethylphenylboronic Acid: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety information and a detailed, step-by-step procedure for the proper disposal of 3-Methoxymethylphenylboronic acid, a common reagent in organic synthesis.
Key Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not identified, the closely related compound 3-Methoxyphenylboronic acid (CAS 10365-98-7) provides relevant safety data.[1][2][3] The following table summarizes the key hazard information.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | ! | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| Skin Irritation (Category 2) | ! | Warning | H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| Eye Irritation (Category 2) | ! | Warning | H319: Causes serious eye irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | ! | Warning | H335: May cause respiratory irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||||
| P501: Dispose of contents/container to an approved waste disposal plant.[4][5] |
Experimental Protocol for Disposal
The following protocol outlines the recommended procedure for the safe disposal of this compound and its associated waste. This procedure is based on general best practices for handling chemical waste and should be adapted to comply with your institution's specific guidelines.
Personnel Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including:
-
Chemical safety goggles or a face shield
-
Nitrile or neoprene gloves
-
A fully fastened lab coat
-
Closed-toe shoes
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents.
-
Maintain separate, clearly labeled waste containers for solid and liquid waste.
-
-
Solid Waste Disposal:
-
Collect any solid residue of this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for spills.
-
Place all solid waste into a designated, sealable, and appropriately labeled hazardous waste container.
-
-
Liquid Waste Disposal:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The first rinse of any glassware that contained the compound should be collected as hazardous waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from incompatible materials.
-
-
Waste Pickup:
-
Once the waste container is full, arrange for its collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-メトキシフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxyphenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for 3-Methoxymethylphenylboronic Acid
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed handling and disposal procedures for 3-Methoxymethylphenylboronic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: This document provides general safety guidance based on information for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information before handling this compound.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related boronic acid compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][6] | To protect eyes from contact, which can cause serious irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[4] | To prevent skin contact and potential irritation.[5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4][5] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5] | To prevent respiratory tract irritation.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[1][4]
-
Avoid generating dust when transferring the solid.[4] Use appropriate tools, such as a spatula, for transfers.[4]
-
If heating the substance, do so in a controlled manner within the fume hood to avoid the release of potentially toxic fumes.[7]
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a designated, labeled, and sealed container for hazardous solid waste.
-
Liquid Waste: All solutions containing this compound must be collected in a designated liquid hazardous waste container.[8]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Ensure the label also indicates that it is a boronic acid derivative.[8]
Decontamination of Glassware and Surfaces:
-
Initial Rinse: In a chemical fume hood, rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue.[8] Collect this rinsate as liquid hazardous waste.[8]
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[8] This can be followed by a water rinse. All rinsates from this decontamination process should be collected as liquid hazardous waste.[8]
-
Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[8]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[8]
Spill and Emergency Procedures:
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Avoid raising dust.[5]
-
Collect: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly following the decontamination procedures outlined above.
Experimental Protocols
While specific experimental protocols will vary based on the research application, the following general principles should be applied when using this compound:
-
Reaction Setup: All reactions should be set up in a chemical fume hood. Glassware should be properly dried to avoid decomposition of the boronic acid.
-
Inert Atmosphere: For reactions sensitive to air or moisture, an inert atmosphere (e.g., nitrogen or argon) should be maintained.
-
Temperature Control: When heating is required, use a controlled heating source such as a heating mantle or oil bath. Monitor the temperature closely.
-
Quenching and Workup: Quench reactions carefully, especially when reactive reagents are used. Perform extractions and washes within the fume hood.
-
Purification: If purification by chromatography is necessary, handle the silica gel and solvents in a ventilated area.
Visualization of Handling Workflow
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



